2-Iodo-4-methoxyaniline hydrochloride
Description
Properties
IUPAC Name |
2-iodo-4-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYWYBWOIHAIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 2-Iodo-4-methoxyaniline hydrochloride
This guide provides an in-depth technical analysis of 2-Iodo-4-methoxyaniline Hydrochloride , a critical halogenated aniline intermediate used in medicinal chemistry.
Chemical Architecture, Synthesis Protocols, and Drug Discovery Applications
Executive Summary
2-Iodo-4-methoxyaniline (CAS: 191348-14-8) and its hydrochloride salt represent a strategic scaffold in modern drug discovery. The molecule’s value lies in its trifunctional nature : a primary amine for amide coupling, a methoxy group for hydrogen bond acceptance, and an ortho-iodine atom that serves as a "privileged handle" for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the structural logic, optimized synthesis, and handling protocols for this compound, specifically addressing the stability and solubility advantages of the hydrochloride salt form.
Chemical Identity & Structural Analysis[1]
Core Data Table
| Property | Data |
| IUPAC Name | 2-Iodo-4-methoxyaniline hydrochloride |
| Free Base CAS | 191348-14-8 |
| Molecular Formula | C₇H₈INO[1][2][3][4] · HCl |
| Molecular Weight | 249.05 (Free Base) / 285.51 (HCl Salt) |
| Appearance | Off-white to grey crystalline solid (Salt); Brown oil/solid (Free Base) |
| Solubility (Salt) | High in Water, DMSO, Methanol |
| Solubility (Base) | High in DCM, EtOAc; Low in Water |
Electronic Structure & Regiochemistry
The reactivity of the precursor, 4-methoxyaniline (p-anisidine), is governed by the competing directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups.
-
Directing Logic: Both groups are ortho/para directors. However, the amino group is a significantly stronger activator than the methoxy group.
-
Regioselectivity: The position para to the amine is blocked by the methoxy group. This leaves the positions ortho to the amine (C2) and ortho to the methoxy (C3).
-
Outcome: Electrophilic aromatic substitution (iodination) occurs exclusively at C2 (ortho to the amine) due to the dominant activation of the -NH₂ group and the cooperative electronic reinforcement.
Figure 1: Electronic directing effects governing the regioselective iodination of p-anisidine.
Synthesis & Manufacturing Protocols
While the free base is commercially available, the hydrochloride salt is often prepared in-house to ensure stability and purity. The following protocol describes the iodination of p-anisidine followed by salt formation .
Step 1: Regioselective Iodination
Reaction Type: Electrophilic Aromatic Substitution
Reagents: Iodine (
-
Preparation: Dissolve 4-methoxyaniline (1.0 eq) in a biphasic mixture of DCM and water (1:1 ratio).
-
Buffering: Add solid
(1.2 eq) to the mixture. Note: The base neutralizes the HI byproduct, preventing protonation of the aniline which would deactivate the ring. -
Addition: Cool to 0–5°C. Slowly add powdered Iodine (
, 1.0 eq) over 30 minutes. -
Reaction: Stir vigorously at room temperature for 4–16 hours. The organic layer will darken.
-
Quench: Add saturated aqueous sodium thiosulfate (
) to reduce unreacted iodine (color change from purple/brown to pale yellow). -
Isolation: Separate the organic layer, wash with brine, dry over
, and concentrate in vacuo to yield the crude free base (typically a dark oil or low-melting solid).
Step 2: Hydrochloride Salt Formation
Objective: Convert the oxidatively unstable free base into a stable crystalline salt.
-
Dissolution: Dissolve the crude 2-iodo-4-methoxyaniline free base in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.
-
Acidification: Dropwise add 4M HCl in dioxane (1.5 eq) at 0°C.
-
Precipitation: A white to off-white precipitate will form immediately.
-
Filtration: Filter the solid under argon (to prevent moisture absorption). Wash the cake with cold ether.
-
Drying: Dry under high vacuum at 40°C to yield 2-iodo-4-methoxyaniline hydrochloride .
Figure 2: Step-by-step synthesis workflow from p-anisidine to the hydrochloride salt.
Analytical Characterization
To validate the structure, the following spectral data are expected. Note that NMR shifts for the salt will differ slightly from the free base due to the protonated amine.
-
¹H NMR (DMSO-d₆, 400 MHz) - Salt Form:
-
9.5–10.0 (br s, 3H,
): Broad singlet indicating salt formation. -
7.45 (d,
Hz, 1H, H-3): Ortho to iodine, most deshielded aromatic proton. -
7.20 (d,
Hz, 1H, H-6): Ortho to amine group. -
7.05 (dd,
Hz, 1H, H-5): Meta to amine. -
3.75 (s, 3H,
): Methoxy singlet.
-
9.5–10.0 (br s, 3H,
-
Mass Spectrometry (ESI):
-
Positive mode (
): Calculated for = 250.05. Found = 250.1. -
The chloride counterion (
) is typically detected in negative mode or inferred by elemental analysis.
-
Applications in Drug Discovery[5]
The 2-iodo-4-methoxyaniline scaffold acts as a versatile "linchpin" in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling
The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, allowing for oxidative addition under mild conditions.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (e.g., 4-methoxy-2-arylanilines).
-
Buchwald-Hartwig Amination: The iodine can be displaced by secondary amines to form diamines, though the existing primary amine usually requires protection (e.g., Boc) first to prevent self-coupling.
Heterocycle Synthesis
-
Benzothiazoles: Reaction with carbon disulfide (
) or thionyl chloride can cyclize the ortho-iodo aniline into benzothiazole derivatives, a common pharmacophore in anticancer and antiviral drugs. -
Indoles: Palladium-catalyzed cyclization with internal alkynes (Larock indole synthesis) utilizes the ortho-iodo amine motif.
Handling & Safety (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles. Use eye wash station if exposed. |
| Storage | Light Sensitive / Hygroscopic | Store at 2–8°C under inert gas (Argon/Nitrogen). |
Self-Validating Safety Check:
-
Observation: If the white salt turns yellow/brown upon storage, it indicates liberation of free iodine (
) due to oxidation. Recrystallize from ethanol/ether before use.
References
-
BenchChem. (2025). Synthesis routes of 2-Iodo-4-methoxyaniline.[5] Retrieved from .
-
Sigma-Aldrich. (2025). Product Specification: 2-Iodo-4-methoxyaniline (CAS 191348-14-8).[6][2][3][4][7][8] Retrieved from .[3]
-
Organic Syntheses. (2002). Ullmann Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline.[5] Org.[9][10] Synth. 2002, 78,[5] 63. (Reference for general aniline reactivity and protection). Retrieved from .
-
Royal Society of Chemistry. (2018). A practical route to 2-iodoanilines via transition-metal-free decarboxylative iodination. (Supplementary Information detailing NMR data). Retrieved from .
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Aniline Derivatives. Retrieved from .
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Iodo-4-methoxyaniline | CymitQuimica [cymitquimica.com]
- 3. 2-Iodo-4-methoxyaniline | 191348-14-8 [sigmaaldrich.com]
- 4. 2-iodo-4-methoxyaniline;CAS No.:191348-14-8 [chemshuttle.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]
- 7. 2-Iodo-4-methoxyaniline | 191348-14-8 [sigmaaldrich.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. rsc.org [rsc.org]
- 10. Aromatic Iodides: Synthesis and Conversion to Heterocycles | MDPI [mdpi.com]
2-Iodo-4-methoxyaniline hydrochloride CAS number and molecular weight
Executive Summary
2-Iodo-4-methoxyaniline hydrochloride is a specialized halogenated aniline derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Its structural uniqueness lies in the ortho-iodine substituent relative to the amine, which serves as a high-value "handle" for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the para-methoxy group modulates electron density and solubility.
This guide addresses the specific request for the hydrochloride salt form, which is often generated in situ or isolated to improve shelf-stability and solubility compared to the free base, which is prone to oxidative degradation (browning) upon air exposure.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Nomenclature and Registry
Note on CAS Registry: The CAS number 191348-14-8 refers to the Free Base form. The hydrochloride salt does not have a widely established, separate CAS number in public chemical registries. Researchers purchasing this compound usually buy the free base and convert it, or order it as a custom salt synthesis.
| Property | Data |
| IUPAC Name | 2-Iodo-4-methoxyaniline hydrochloride |
| Common Synonyms | 4-Amino-3-iodoanisole HCl; 2-Iodo-p-anisidine HCl |
| CAS Number (Free Base) | 191348-14-8 [1] |
| CAS Number (HCl Salt) | Not Listed (Refer to Free Base) |
| Molecular Formula (Salt) | |
| Molecular Weight (Free Base) | 249.05 g/mol |
| Molecular Weight (HCl Salt) | 285.51 g/mol (Calculated) |
| Appearance | Off-white to beige crystalline solid (Salt); Brown liquid/solid (Free Base) |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes |
Structural Analysis (DOT Visualization)
The following diagram illustrates the functional zones of the molecule that dictate its reactivity in drug design.
Figure 1: Functional analysis of 2-Iodo-4-methoxyaniline. The ortho-relationship between the amine and iodine is critical for cyclization reactions.
Synthetic Preparation Protocol
Because the hydrochloride salt is frequently prepared from the commercially available free base to ensure purity prior to sensitive catalytic steps, the following protocol is recommended.
Synthesis of the Hydrochloride Salt
Objective: Convert 2-iodo-4-methoxyaniline (Free Base) to its HCl salt to prevent oxidation and improve handling.
Reagents:
-
2-Iodo-4-methoxyaniline (Free Base, CAS 191348-14-8)[1][2][3]
-
4M HCl in 1,4-Dioxane (anhydrous)
-
Diethyl Ether (
) or MTBE (Methyl tert-butyl ether) -
Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve 1.0 eq (e.g., 2.49 g) of the free base in a minimal amount of dry DCM (approx. 10-15 mL). Ensure the solution is clear; filter if particulates are present.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.2 eq of 4M HCl in Dioxane.
-
Observation: A precipitate should begin to form immediately.
-
-
Precipitation: Stir the mixture at 0°C for 30 minutes, then slowly add 5 volumes of Diethyl Ether to drive precipitation to completion.
-
Isolation: Filter the solid using a sintered glass funnel (vacuum filtration).
-
Washing: Wash the filter cake with cold Diethyl Ether (
mL) to remove excess acid and unreacted organic impurities. -
Drying: Dry the solid under high vacuum for 4 hours.
Synthesis Workflow Diagram
Figure 2: Synthetic route from commodity starting materials to the stable hydrochloride salt.
Applications in Drug Discovery[3][5]
The 2-iodo-4-methoxyaniline scaffold is a versatile "lynchpin" molecule. Its utility stems from the ability to perform sequential functionalization.
Key Reaction Pathways
-
Suzuki-Miyaura Coupling: The iodine atom is highly reactive toward palladium oxidative addition, allowing coupling with aryl boronic acids to create biaryl systems common in kinase inhibitors [2].
-
Buchwald-Hartwig Amination: The iodine allows for the introduction of secondary amines, expanding the nitrogen diversity.
-
Heterocycle Synthesis (Indoles/Benzimidazoles):
-
Larock Indole Synthesis: The internal alkyne insertion relies on the ortho-iodo aniline motif.
-
Copper-Catalyzed Cyclization: Reaction with amides or aldehydes to form benzimidazoles.
-
Why the Hydrochloride?
In high-throughput screening (HTS) library synthesis, stoichiometry is critical. The free base of iodo-anilines can be oily or "sticky," leading to weighing errors. The crystalline hydrochloride salt allows for precise gravimetric dispensing, crucial for automated synthesis platforms.
Safety and Handling (MSDS Highlights)
Signal Word: WARNING
-
Acute Toxicity: Harmful if swallowed (H302). Anilines can cause methemoglobinemia (interference with oxygen transport in blood).
-
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[7][6]
-
Sensitization: Potential skin sensitizer.
-
Storage: Light sensitive. The iodine bond is photolabile; exposure to light can liberate free iodine (turning the solid purple/brown). Store in amber vials.
References
-
PubChem. "2-iodo-4-methoxyaniline (Compound)."[2] National Library of Medicine. Accessed October 2025.[8] [Link]
Sources
- 1. 2-iodo-4-methoxyaniline;CAS No.:191348-14-8 [chemshuttle.com]
- 2. 2-Iodo-4-methoxyphenylamine | C7H8INO | CID 11010336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 191348-14-8: 2-IODO-4-METHOXYPHENYLAMINE | CymitQuimica [cymitquimica.com]
- 4. 2-Iodo-4-methoxyphenylamine | 191348-14-8 | Benchchem [benchchem.com]
- 5. 2-Iodo-4-methoxyaniline | CymitQuimica [cymitquimica.com]
- 6. 191348-14-8 Cas No. | 2-Iodo-4-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 7. 2-Iodo-4-methoxyaniline | 191348-14-8 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
solubility of 2-Iodo-4-methoxyaniline hydrochloride in water vs organic solvents
An In-Depth Technical Guide to the Solubility of 2-Iodo-4-methoxyaniline Hydrochloride
Executive Summary
2-Iodo-4-methoxyaniline (CAS: 191348-14-8) is a critical intermediate in the synthesis of complex pharmaceutical architectures, particularly serving as a precursor for benzothiazoles and a coupling partner in Suzuki-Miyaura reactions.[1] While the free base is a low-melting solid or oil with lipophilic character, its hydrochloride salt represents a distinct physicochemical entity with altered solubility profiles essential for purification and handling.
This guide provides a technical analysis of the solubility behavior of 2-Iodo-4-methoxyaniline hydrochloride , contrasting its performance in aqueous systems versus organic solvents. It synthesizes structural analog data with fundamental solubility principles to offer actionable protocols for process optimization.
Physicochemical Identity & Structural Logic
To understand the solubility, one must analyze the competition between the hydrophilic ionic head and the lipophilic substitutions.
-
Compound: 2-Iodo-4-methoxyaniline Hydrochloride[1]
-
Core Structure: Anilinium cation with a Chloride counterion.[2]
-
Substituents:
-
Methoxy (-OCH₃) at C4: Electron-donating group (EDG). Increases polarity relative to unsubstituted aniline but adds lipophilic bulk.
-
Iodine (-I) at C2: Large, lipophilic halogen. Significantly reduces water solubility compared to non-halogenated anilines due to increased lattice energy and hydrophobicity.
-
-
Nature: The hydrochloride salt is an ionic solid, generally possessing a higher melting point and greater water solubility than its free base counterpart.
Solubility Profile: Aqueous vs. Organic Systems
The solubility of 2-Iodo-4-methoxyaniline hydrochloride is governed by the dissociation equilibrium and the common ion effect .
A. Aqueous Solubility & pH Dependence
Unlike the free base, which is sparingly soluble in water, the hydrochloride salt exhibits moderate to high water solubility due to ion-dipole interactions. However, this is strictly pH-dependent.
-
Neutral Water (pH ~7): The salt dissociates into the anilinium cation and chloride anion. Solubility is moderate (estimated 10–50 g/L based on p-anisidine HCl analogs), limited by the lipophilic iodine atom.
-
Acidic Media (pH < 1): In the presence of excess Hydrochloric Acid (e.g., 1M to 6M HCl), solubility decreases drastically.
-
Mechanism: The Common Ion Effect .[3] The high concentration of chloride ions (
) shifts the equilibrium toward the solid precipitate. -
Process Implication: This allows for the isolation of the salt by treating a concentrated solution with excess conc. HCl.
-
-
Basic Media (pH > 7): The salt is instantly deprotonated to form the free base , which precipitates out as an oil or low-melting solid.
B. Organic Solvent Solubility
The salt demonstrates a "like dissolves like" behavior typical of ionic organic compounds.
-
Polar Protic (Methanol, Ethanol): High Solubility.
-
These solvents can solvate both the organic cation (via van der Waals and dipole interactions) and the chloride anion (via H-bonding). Ethanol is the preferred solvent for recrystallization.
-
-
Polar Aprotic (DMSO, DMF): High Solubility.
-
Excellent for dissolving the salt for reaction purposes (e.g., nucleophilic substitution), though difficult to remove post-processing.
-
-
Non-Polar / Chlorinated (Hexane, Diethyl Ether, DCM): Negligible Solubility.
-
The ionic lattice is too stable to be broken by weak London dispersion forces. These solvents are excellent anti-solvents to induce precipitation from alcoholic solutions.
-
C. Comparative Solubility Table
| Solvent System | Solubility (HCl Salt) | Solubility (Free Base) | Process Utility |
| Water (Neutral) | Soluble (Moderate) | Insoluble / Sparingly Soluble | Dissolution for analysis |
| Water (High HCl) | Low (Suspension) | Soluble (Forms Salt in situ) | Salt isolation / Precipitation |
| Methanol / Ethanol | High | Soluble | Recrystallization |
| Dichloromethane | Low / Insoluble | High | Extraction (Free Base) |
| Hexane / Heptane | Insoluble | Low / Moderate | Anti-solvent precipitation |
| DMSO | High | High | Reaction Medium |
Mechanism & Visualization
The following diagram illustrates the solubility equilibrium and the impact of pH/Solvent switching, crucial for purification workflows.
Caption: Solubility equilibrium showing the Common Ion Effect (HCl) and pH-dependent switching between Salt and Free Base forms.
Experimental Protocols
Since specific quantitative data (g/L) for this specific salt is rarely published, the following protocols allow for precise internal determination.
Protocol A: Gravimetric Solubility Determination
Objective: Determine exact solubility in a specific solvent (e.g., Water or Ethanol) at 25°C.
-
Preparation: Weigh approx. 500 mg of 2-Iodo-4-methoxyaniline HCl into a scintillation vial.
-
Saturation: Add the solvent in 0.5 mL increments, vortexing vigorously for 10 minutes between additions.
-
Equilibration: Once some solid remains undissolved (saturation), stir the suspension at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent under vacuum (or nitrogen stream) and dry the residue to constant weight.
-
Calculation:
Protocol B: Purification by Recrystallization
Objective: Purify crude salt using the solubility differential.
-
Dissolution: Dissolve crude 2-Iodo-4-methoxyaniline HCl in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).
-
Hot Filtration: If insoluble black particulates remain, filter the hot solution rapidly through a pre-heated funnel.
-
Crystallization:
-
Method 1 (Cooling): Allow the solution to cool slowly to room temperature, then to 0°C in an ice bath.
-
Method 2 (Anti-solvent): If crystallization is poor, slowly add Diethyl Ether or Hexane dropwise to the cold solution until turbidity persists.
-
-
Collection: Filter the crystals via vacuum filtration. Wash with cold Ether (in which the salt is insoluble) to remove surface impurities.
References
-
PubChem. (2025). 2-Iodo-4-methoxyaniline (Compound Summary).[1][4] National Library of Medicine. Available at: [Link][1]
-
Organic Syntheses. (2002). Preparation of 2-Fluoro-4-methoxyaniline (Analogous Procedure). Org.[4][5][6][7] Synth. 2002, 78,[8] 63. Available at: [Link][1]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of Aniline HCl salt solubility).
Sources
- 1. 2-Iodo-4-methoxyphenylamine | 191348-14-8 | Benchchem [benchchem.com]
- 2. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 191348-14-8: 2-IODO-4-METHOXYPHENYLAMINE | CymitQuimica [cymitquimica.com]
- 5. garudachem.com [garudachem.com]
- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: 2-Iodo-4-methoxyaniline (Free Base vs. Hydrochloride Salt)
[1][2]
Executive Summary
2-Iodo-4-methoxyaniline (IMA) is a critical organoiodine building block used in the synthesis of complex heterocycles, including benzothiazoles and indole alkaloids (e.g., Ibogaine analogs).[1][2]
For the researcher, the choice between the Free Base and the Hydrochloride (HCl) Salt is a trade-off between reactivity and stability .[1][2]
-
The Free Base (CAS 191348-14-8) is the reactive nucleophile required for metal-catalyzed cross-couplings but is an unstable, oxidation-prone oil/low-melting solid.[1][2]
-
The HCl Salt (CAS 1788612-25-8) is a stabilized, crystalline solid ideal for long-term storage but must be neutralized in situ or ex situ before use in base-sensitive reactions.[1][2]
This guide details the physicochemical differences, handling protocols, and conversion workflows to ensure reproducibility in drug discovery campaigns.
Physicochemical Characterization
The fundamental difference lies in the protonation state of the aniline nitrogen. The free base possesses a lone pair available for donation (nucleophilicity), while the salt sequesters this lone pair, shutting down oxidation pathways but also deactivating the molecule toward electrophiles until liberated.[1]
Comparative Properties Table
| Property | Free Base | Hydrochloride Salt |
| Chemical Name | 2-Iodo-4-methoxyaniline | 2-Iodo-4-methoxyaniline hydrochloride |
| CAS Number | 191348-14-8 | 1788612-25-8 |
| Molecular Formula | C₇H₈INO | C₇H₈INO[1][2][3][4][5] · HCl |
| Molecular Weight | 249.05 g/mol | 285.51 g/mol |
| Physical State | Brown/Orange Oil or Low-melting Solid (mp ~39°C*) | Off-white to Grey Crystalline Solid |
| Oxidative Stability | Low. Rapidly darkens (brown/black) upon air/light exposure.[1][2] | High. Stable for months/years if stored dry.[2] |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Soluble |
| Solubility (Organics) | High (DCM, EtOAc, MeOH) | Low in non-polar; Soluble in MeOH/DMSO |
| Primary Use | Immediate use in Cross-Coupling / Nucleophilic attack | Long-term storage / Inventory |
*Melting point is estimated based on the 4-methyl analog (39°C) and observation of the compound as an oil at room temperature in many commercial preparations [1, 2].[1][2]
Stability & Degradation Mechanism
Anilines are electron-rich.[1][2] The methoxy group at the para position further enriches the ring, making the free base highly susceptible to radical cation formation via air oxidation. This leads to polymerization and the formation of colored impurities (azo compounds/imines), observed as "browning."[1]
The Salt Advantage: Protonation of the amine (NH₃⁺) withdraws electron density and removes the lone pair, effectively "capping" the oxidation site.[1]
Synthetic Utility & Reactivity[7]
The Free Base: The "Active" Species
The free base is required for reactions where the aniline nitrogen acts as a nucleophile or ligand.
-
Buchwald-Hartwig Amination: The amine lone pair must coordinate to the Palladium center.[2]
-
Ullmann Coupling: Requires the free amine.[2]
-
Sandmeyer Reaction: Requires the free amine for diazotization (though this is often done in acid, starting with the salt is acceptable here).[1]
The HCl Salt: The "Storage" Species
The salt is preferred for inventory management. However, using the salt directly in a cross-coupling reaction without a neutralization strategy will kill the reaction (protonating the catalyst or ligand).[1]
Critical Workflow: If you purchase the HCl salt, you must perform a Liberation Step (neutralization) before adding it to a Pd-catalyzed system.[1][2]
Experimental Protocols
Protocol A: Conversion of Free Base to HCl Salt (Stabilization)
Use this protocol if you have synthesized the free base and need to store it.[1]
-
Dissolution: Dissolve crude 2-iodo-4-methoxyaniline (1.0 equiv) in a minimal amount of diethyl ether or ethyl acetate.
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in dioxane (1.1 equiv) or bubble dry HCl gas.
-
Precipitation: The salt will precipitate immediately as a solid.[2]
-
Isolation: Filter the solid under argon. Wash with cold ether to remove oxidized impurities (which remain in the filtrate).[1]
-
Drying: Dry under high vacuum. Store at 4°C in the dark.
Protocol B: In-Situ Neutralization for Cross-Coupling
Use this protocol to run a reaction using the stable salt as the starting material.[1][2]
-
Charge: Add 2-iodo-4-methoxyaniline HCl salt (1.0 equiv) to the reaction vessel.
-
Base Addition: Add an inorganic base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu) in excess (typically 2.5–3.0 equiv instead of the usual 1.5 equiv).[1]
-
Note: The first 1.0 equiv of base is consumed solely to strip the HCl.
-
-
Solvent & Catalyst: Add solvent (e.g., Toluene, DMF) and the Pd-catalyst/Ligand.[1]
-
Reaction: Heat as per standard coupling protocol. The free base is generated in situ and immediately reacts.[2]
Visualizations
Diagram 1: Equilibrium & Handling Workflow
This flowchart illustrates the decision-making process for selecting the form and the chemical equilibrium involved.[2]
Caption: Cycle between the unstable free base (red) and stable salt (green).[1][2] Direct use of salt in catalysis requires in-situ neutralization.[1][2]
Diagram 2: Reactivity Pathways
Mapping the utility of the compound in drug discovery (e.g., Ibogaine synthesis intermediates).[1]
Caption: Key synthetic pathways. The iodine handle allows cross-coupling (Prod2, Prod3), while the amine allows heterocycle formation (Prod1).[1]
References
-
BenchChem. 2-Iodo-4-methoxyphenylamine Properties and Reactivity. Retrieved from BenchChem Database.[2] [1][2]
-
Sigma-Aldrich. Product Specification: 2-Iodo-4-methoxyaniline (CAS 191348-14-8).[1][2][6][1][2]
-
BLD Pharm. 2-Iodo-4-methoxyaniline Hydrochloride (CAS 1788612-25-8) Product Page.[1][2][6][7][1][2][6]
-
Royal Society of Chemistry. A practical route to 2-iodoanilines via transition-metal-free decarboxylative iodination.[1][2] (Includes characterization of free base analogs).
-
PubChem. Compound Summary: 2-Iodo-4-methoxyaniline.[1][2] National Library of Medicine.[2] [1][2]
Sources
- 1. Ibogaine - Wikipedia [en.wikipedia.org]
- 2. 2-Iodo-4-methoxyphenylamine | C7H8INO | CID 11010336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 2-Iodo-4-methoxyaniline | CymitQuimica [cymitquimica.com]
- 5. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]
- 6. 2-Iodo-4-methoxyphenylamine | 191348-14-8 | Benchchem [benchchem.com]
- 7. 1788612-25-8|2-Iodo-4-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
Comprehensive Characterization Guide: 2-Iodo-4-methoxyaniline Hydrochloride
Executive Summary
This technical guide addresses the physicochemical characterization of 2-Iodo-4-methoxyaniline hydrochloride (CAS: 1788612-25-8 for the salt; CAS: 191348-14-8 for the free base). While the free base is a known intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the hydrochloride salt is often generated in situ or isolated to improve stability and crystallinity during purification.
Critical Note on Data Availability: Unlike its parent compound (
Part 1: Physicochemical Profile & Melting Point Data[1][2][3][4][5]
Comparative Data Table
The introduction of an iodine atom at the ortho position to the amine significantly alters the crystal lattice energy compared to the non-halogenated parent.
| Compound | CAS Number | Physical State | Melting Point (Experimental) | Solubility Profile |
| 2-Iodo-4-methoxyaniline (Free Base) | 191348-14-8 | Brown Oil / Low-melting Solid | < 25 °C (Oil) [1] | Soluble in DCM, EtOAc, MeOH |
| 2-Iodo-4-methoxyaniline HCl (Target) | 1788612-25-8 | Off-white/Grey Solid | Empirical Det. Req. (Pred: 180–230 °C) | Soluble in Water, DMSO, MeOH |
| Reference: 4-Methoxyaniline HCl | 1619933-04-8 | White Crystalline Solid | 240–243 °C [2] | High Water Solubility |
| Reference: 2-Iodoaniline (Free Base) | 615-43-0 | Crystalline Solid | 53–58 °C [3] | Low Water Solubility |
Structural Causality & Prediction
The melting point of the hydrochloride salt is governed by the ionic lattice strength between the anilinium cation and the chloride anion.
-
Lattice Disruption: The bulky iodine atom at the C2 position creates steric hindrance (the "Ortho Effect"), which typically disrupts the efficient packing seen in unsubstituted anilinium salts. Consequently, the melting point of 2-iodo-4-methoxyaniline HCl is expected to be lower than that of 4-methoxyaniline HCl (240 °C).
-
Decomposition: Halogenated aniline salts often exhibit decomposition upon melting (charring/browning). It is critical to distinguish between the thermodynamic melting point and the decomposition onset temperature (
).
Part 2: Synthesis & Isolation Protocol
To obtain accurate melting point data, the salt must be synthesized with high purity, free from residual mineral acids which can depress the melting point.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway for the isolation of the hydrochloride salt from p-anisidine.
Detailed Protocol
-
Dissolution: Dissolve 10.0 mmol of 2-iodo-4-methoxyaniline (free base oil) in 20 mL of anhydrous diethyl ether.
-
Acidification: Dropwise add 12.0 mmol of HCl (4M solution in dioxane) at 0°C under nitrogen atmosphere.
-
Observation: A heavy precipitate should form immediately.
-
-
Aging: Stir the suspension for 30 minutes at 0°C to ensure complete conversion.
-
Isolation: Filter the solid using a sintered glass funnel (Porosity 3).
-
Washing: Wash the filter cake with
mL of cold diethyl ether to remove unreacted free base and excess acid. -
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours. Note: Excessive heat during drying may cause partial dissociation of the HCl salt.
Part 3: Experimental Determination of Melting Point
Since specific literature values are sparse, the following self-validating protocol is required for internal documentation.
Capillary Method (Standard)
-
Apparatus: Buchi Melting Point M-565 or equivalent.
-
Ramp Rate: 10 °C/min to 150 °C, then 1 °C/min to target.
-
Acceptance Criteria: The melting range (onset to clear liquid) should not exceed 2 °C. A wider range indicates residual solvent or free base contamination.
Differential Scanning Calorimetry (DSC)
For drug development files (IND/NDA), DSC is preferred over capillary methods to distinguish between melting and decomposition.
Figure 2: Logic flow for interpreting thermal analysis data.
Reference Range Validation
To validate your instrument, run a standard of 4-methoxyaniline hydrochloride (CAS 1619933-04-8) prior to your sample.
-
Expected Standard Value: 240–243 °C.[1]
-
If your sample melts significantly lower (< 150 °C), check for:
-
Presence of free base (run TLC).
-
Hydrate formation (perform TGA).
-
References
-
ChemBK. (2025).[2] 4-methoxyanilinium chloride Physico-chemical Properties. Retrieved from [Link]
-
PubChem. (2025).[3] Compound Summary: 2-Iodo-4-methoxyaniline. National Library of Medicine. Retrieved from [Link]
Sources
literature review of 2-Iodo-4-methoxyaniline derivatives in medicinal chemistry
Executive Summary: The "Ortho-Iodo" Gateway
In the landscape of fragment-based drug discovery (FBDD), 2-Iodo-4-methoxyaniline (CAS: 191348-14-8) represents a high-value "gateway" scaffold. Its utility stems from a precise electronic mismatch: the electron-donating methoxy group at the para position activates the ring, while the ortho-iodine atom provides a highly reactive handle for regioselective palladium-catalyzed cross-couplings.
This guide moves beyond basic characterization to focus on the applied medicinal chemistry of this intermediate. We analyze its role in synthesizing vascular disrupting agents (VDAs) like OXi8006 , detail a robust kilogram-scale synthesis protocol, and map its divergence into privileged heterocycles.
Part 1: The Scaffold Architecture
Electronic & Steric Rationale
The strategic value of 2-iodo-4-methoxyaniline lies in its trifunctional nature, allowing for sequential functionalization without protecting groups.
| Feature | Chemical Advantage | Medicinal Chemistry Impact |
| 2-Iodo Handle | Weaker C-I bond (vs. C-Br/Cl) allows oxidative addition under mild conditions. | Enables late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. |
| 4-Methoxy Group | Strong Electron Donating Group (EDG). | Increases nucleophilicity of the amine; improves solubility and metabolic stability (prevents rapid oxidation at para position). |
| Primary Amine | Nucleophilic "anchor" for cyclization. | Precursor to indoles, benzothiazoles, and quinazolines via condensation/cyclization. |
Part 2: Robust Synthesis Protocol (Self-Validating)
While decarboxylative iodination of anthranilic acids is possible, it often suffers from low yields (~23%). The industry-standard "Gold Standard" method utilizes Iodine Monochloride (ICl) for highly regioselective iodination of p-anisidine.
Protocol: Regioselective Iodination of p-Anisidine
Objective: Synthesize 2-iodo-4-methoxyaniline with >90% purity and yield.
Reagents:
-
p-Anisidine (1.0 eq)[1]
-
Iodine Monochloride (ICl) (1.0 eq)
-
Sulfuric Acid (60% aqueous solution)[2]
-
Sodium Sulfite (quenching agent)[2]
Step-by-Step Workflow:
-
Solubilization: Dissolve p-anisidine in 60% H₂SO₄. Cool the mixture to 0–5 °C. Rationale: Low temperature prevents over-iodination and oxidation of the amine.
-
Electrophilic Addition: Add ICl solution dropwise over 30 minutes. Maintain internal temperature <10 °C.
-
Digestion: Stir at room temperature for 30 minutes.
-
Quench & Isolation: Pour into ice water. Neutralize/basify to precipitate the free amine. Wash with Na₂SO₃ to remove residual iodine (indicated by color change from brown to pale yellow).
-
Purification: Recrystallize from ethanol/water if necessary, though crude purity is often >95%.
Validation Checkpoint:
-
Appearance: Product should be a dark brown/black solid (or oil that solidifies).
-
1H NMR (CDCl3): Look for the characteristic 1,2,4-substitution pattern. The proton ortho to the iodine will appear as a doublet with a small coupling constant (meta-coupling) around 7.2 ppm.
Part 3: Case Study – The OXi8006 Pathway
The most prominent application of 2-iodo-4-methoxyaniline is in the synthesis of OXi8006 , a potent vascular disrupting agent (VDA) that targets the colchicine binding site of tubulin.
The "Pinney" Cyclization Strategy
The synthesis of the indole core of OXi8006 demonstrates the power of the ortho-iodo handle. It utilizes a cascade sequence involving an Aza-Michael addition followed by an intramolecular Heck reaction.[5]
Reaction Logic:
-
Precursors: 2-Iodo-4-methoxyaniline + Diaryl acetylenic ketone.
-
Step 1 (Aza-Michael): The amine adds to the activated alkyne.
-
Step 2 (Heck Cyclization): Pd(OAc)₂ catalyzes the intramolecular coupling between the aryl iodide and the alkene intermediate, closing the indole ring.
Pathway Visualization
The following diagram illustrates the divergence from the core scaffold to key therapeutic classes.
Part 4: Advanced Applications & Methodologies
Benzothiazole Synthesis
Benzothiazoles are pharmacophores in varying antitumor agents. The 2-iodo-4-methoxyaniline scaffold is ideal for sulfur insertion strategies.
-
Reagents: Aldehydes + Elemental Sulfur (S₈) or K₂S.
-
Catalyst: Copper or Metal-free (DMSO mediated).
-
Mechanism: The iodine atom facilitates the formation of the C-S bond via oxidative addition (if metal-catalyzed) or nucleophilic aromatic substitution pathways, followed by condensation of the amine with the aldehyde.
Buchwald-Hartwig Amination (Kinase Inhibitors)
For EGFR and VEGFR inhibitors (e.g., quinazoline derivatives), the aniline nitrogen must be coupled to a heteroaryl chloride.
-
Challenge: Ortho-substituents (like Iodine) can sterically hinder coupling.
-
Solution: Use specialized phosphine ligands like Xantphos or BrettPhos which are designed to accommodate steric bulk and prevent β-hydride elimination.
-
Outcome: High-yield formation of C-N bonds, retaining the iodine for further functionalization (e.g., introducing solubilizing groups via Sonogashira coupling).
Quantitative Comparison of Synthetic Routes
| Target Scaffold | Key Reaction Class | Typical Yield | Critical Reagent | Reference |
| Indoles (OXi8006) | Intramolecular Heck | 50-70% | Pd(OAc)₂, Diaryl Alkyne | [1, 2] |
| Benzothiazoles | Oxidative Condensation | 80-95% | S₈, DMSO, Aldehyde | [3] |
| Biaryls | Suzuki-Miyaura | 85-99% | Aryl Boronic Acid, Pd(dppf)Cl₂ | [4] |
Part 5: Safety & Handling (E-E-A-T)
As a halogenated aniline, 2-iodo-4-methoxyaniline requires specific handling protocols to maintain integrity and safety.
-
Light Sensitivity: The C-I bond is photolabile. Prolonged exposure to light can lead to homolytic cleavage and liberation of iodine radicals (turning the solid purple/black).
-
Protocol: Store in amber glass vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
-
Toxicity: Like most anilines, it is a potential sensitizer and methemoglobinemia inducer. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Pinney, K. G., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006. Bioorganic & Medicinal Chemistry.
-
BenchChem Technical Support. (2025). Synthesis of 2-iodo-4-methoxyaniline from p-anisidine using Iodine Monochloride. BenchChem Protocols.
-
Zhu, X., et al. (2020).[6] Three-Component Synthesis of Benzothiazoles from o-Iodoanilines. Organic Letters.
-
WuXi AppTec. (2024). Optimization of Buchwald-Hartwig Couplings for Ortho-Substituted Anilines. WuXi AppTec Chemical Insights.
-
Yang, Z. (2018).[7] Preparation method of 2-iodo-4-methoxyaniline. Patent CN108947849A.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. 2-Iodo-4-methoxyphenylamine | 191348-14-8 | Benchchem [benchchem.com]
Electronic and Physicochemical Profiling of Iodo-Methoxy Anilines: A Technical Guide for Medicinal Chemistry
Executive Summary
The strategic incorporation of iodine and methoxy substituents onto an aniline scaffold represents a classic "push-pull" electronic modulation in medicinal chemistry.[1][2] This guide analyzes the interplay between the strong resonance donation (+M) of the methoxy group and the inductive withdrawal (-I) combined with the high polarizability of the iodine atom.[1] We explore how these substituents alter the pKa, lipophilicity, and binding capabilities of the aniline core, specifically focusing on the 2-iodo-4-methoxyaniline scaffold, a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1][2]
Part 1: The Electronic Landscape
The "Push-Pull" Electronic Tug-of-War
The reactivity and basicity of iodo-methoxy anilines are defined by the competition between resonance and induction.[1][2]
-
Methoxy Group (-OCH₃): Acts as a Strong Resonance Donor (+M) .[1][2] The lone pair on the oxygen atom overlaps effectively with the
-system of the benzene ring, increasing electron density at the ortho and para positions.[2] It also exerts a weak Inductive Withdrawal (-I) effect due to oxygen's electronegativity, but the +M effect dominates.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Iodine Atom (-I): Acts primarily as an Inductive Withdrawer (-I) .[1][2] Unlike lighter halogens (F, Cl), iodine's large atomic radius (1.98 Å) and diffuse 5p orbitals result in poor orbital overlap with the carbon 2p orbital, making its Resonance Donation (+M) negligible. However, iodine is highly polarizable , leading to significant London dispersion interactions.[2]
Hammett Substituent Constants
To quantify these effects, we utilize Hammett constants (
| Substituent | Electronic Nature | ||
| -OCH₃ | -0.27 | +0.12 | Strong Donor (+M) >> Weak Withdrawer (-I) |
| -I | +0.18 | +0.35 | Inductive Withdrawer (-I) > Weak Donor (+M) |
| -NH₂ (Core) | -0.66 | -0.16 | Strongest Donor (+M) |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Technical Insight: In 2-iodo-4-methoxyaniline , the amino group is the primary director.[2] The methoxy group at the para position reinforces electron density.[2] The iodine at the ortho position (relative to amine) reduces the basicity of the nitrogen lone pair through inductive withdrawal and steric inhibition of solvation.
Part 2: Physicochemical Consequences
Acidity and Basicity (pKa)
The basicity of the aniline nitrogen is a critical parameter for solubility and target binding (salt bridge formation).
-
Aniline (Reference): pKa
4.6[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
4-Methoxyaniline (p-Anisidine): pKa
5.[2][4]36. The +M effect pushes electron density onto the nitrogen, making it more basic.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
2-Iodo-4-methoxyaniline: Predicted pKa
3.14.[2][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Mechanism:[1][2][4] Despite the methoxy donation, the ortho-iodine exerts a strong inductive pull (-I) close to the nitrogen.[1][2] Additionally, the bulky iodine atom may twist the amino group slightly out of planarity (steric inhibition of resonance), though this effect is less pronounced than with nitro groups.
-
Lipophilicity (LogP) and Solubility
Iodine is a "fatty" halogen. It significantly increases the lipophilicity of the molecule, which can improve membrane permeability but decrease aqueous solubility.
| Compound | LogP (Experimental/Pred) | Solubility Characteristics |
| Aniline | 0.90 | Moderate aqueous solubility |
| 4-Methoxyaniline | 0.95 | Slightly more soluble (H-bond acceptor) |
| 2-Iodo-4-methoxyaniline | ~2.3 - 2.5 | High Lipophilicity (Hydrophobic) |
Visualization of Electronic Effects[1]
Figure 1: The electronic "tug-of-war" in 2-iodo-4-methoxyaniline.[1][2][4] Green arrows indicate electron donation; red arrows indicate electron withdrawal.[1][2]
Part 3: Synthetic Protocol
Regioselective Iodination of 4-Methoxyaniline
Direct iodination of activated anilines can lead to poly-iodination and oxidation products (tars).[1][2] The use of N-Iodosuccinimide (NIS) allows for a controlled, mild electrophilic aromatic substitution (EAS).[1][2]
Reaction Logic:
-
Directing Groups: The -NH₂ is a stronger activator than -OCH₃.[1][2] The position ortho to the amine is highly activated.[2]
-
Reagent: NIS provides a source of electrophilic iodine (
) without the oxidizing power of elemental iodine ( ) which can degrade the aniline.[2]
Step-by-Step Protocol
-
Preparation: Dissolve 4-methoxyaniline (10 mmol, 1.23 g) in acetonitrile (ACN) or dichloromethane (DCM) (50 mL). Maintain temperature at 0°C to control exotherm.
-
Addition: Add N-Iodosuccinimide (NIS) (10.5 mmol, 2.36 g) portion-wise over 15 minutes.
-
Catalysis (Optional): If reaction is sluggish, add 5 mol% p-Toluenesulfonic acid (PTSA) to activate the NIS.
-
Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][7] Look for the mass shift (
). -
Quenching: Quench with saturated aqueous sodium thiosulfate (
) to remove any free iodine (solution turns from brown/red to pale yellow).[2] -
Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.
Yield Expectation: 85-95% of 2-iodo-4-methoxyaniline .[1][2]
Figure 2: Synthetic workflow for the regioselective iodination of p-anisidine.
Part 4: Medicinal Chemistry Applications
Halogen Bonding (The Sigma Hole)
The iodine substituent is not merely a hydrophobic bulk; it is a specific interaction handle.[8]
-
The Sigma Hole: Due to the polarizability of iodine and the electron-withdrawing nature of the
carbon, the electron density on the iodine atom is anisotropic.[2] There is a region of positive electrostatic potential (thengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -hole) on the extension of the C-I bond. -
Binding Mode: This hole can act as a Lewis acid, forming linear Halogen Bonds (X-bonds) with backbone carbonyl oxygens or side-chain nitrogens in the target protein.[1][2]
-
Strength: These bonds can be as strong as weak Hydrogen bonds (1-5 kcal/mol) and are highly directional (
angle).[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Metabolic Stability[1]
-
Blocking Metabolic Hotspots: The para position of aniline is a major site for CYP450-mediated oxidation (hydroxylation).[1][2] The methoxy group blocks this, but can itself undergo O-demethylation.[1]
-
Toxicity Warning: Anilines can be metabolized to reactive quinone-imines.[1][2] The iodine substituent can modulate this pathway electronically, but the 4-methoxy group is the primary determinant of metabolic fate (often leading to quinone species if demethylated).[1]
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link[2]
-
Scholfield, M. R., et al. (2013). Halogen bonding in biological systems.[2] Protein Science, 22(2), 139-152.[2] Link
-
Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2] Tetrahedron Letters, 43(29), 5047-5048.[2] Link[2]
-
PubChem Compound Summary. 2-Iodo-4-methoxyaniline (CID 11010336).[1][2]Link[2]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Iodo-4-methoxyaniline | C7H8INO | CID 22054596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Iodo-4-methoxyphenylamine | 191348-14-8 | Benchchem [benchchem.com]
- 6. p-Anisidine - Wikipedia [en.wikipedia.org]
- 7. 3-IODO-4-METHOXYANILINE CAS#: 74587-12-5 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Comprehensive Stability Profile & Handling Guide: 2-Iodo-4-methoxyaniline Hydrochloride
Executive Summary
This technical guide addresses the stability profile of 2-Iodo-4-methoxyaniline hydrochloride (CAS: 191348-14-8 for free base; salt forms vary). As a tri-functionalized benzene derivative (amine, iodide, methoxy), this compound presents a "perfect storm" of stability risks: photolytic lability (due to the C-I bond), oxidative sensitivity (electron-rich aniline), and hygroscopic potential (hydrochloride salt).
While the hydrochloride salt form offers improved crystallinity and handling properties over the free base (which is often a low-melting solid or oil), it introduces specific storage mandates. Failure to adhere to strict exclusion of light and moisture will result in rapid degradation, typically observed as a color shift from off-white/beige to dark brown or purple.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]
To understand the stability protocols, one must first understand the molecular vulnerabilities.
| Feature | Chemical Context | Stability Implication |
| Core Structure | 2-Iodo-4-methoxyaniline | Electron-rich aromatic ring.[1] |
| Substituent 1 | Iodine (Ortho) | Weak C-I bond (~53 kcal/mol). Highly susceptible to homolytic cleavage by UV/Visible light [1]. |
| Substituent 2 | Methoxy (Para) | Strong electron-donating group (EDG). Increases electron density, making the ring prone to oxidation (browning). |
| Salt Form | Hydrochloride (HCl) | Protonates the amine ( |
Expert Insight: The hydrochloride salt is generally preferred for storage because protonation of the amine lone pair reduces the kinetics of N-oxide formation and oxidative coupling. However, if the salt absorbs moisture, the resulting acidic micro-environment can accelerate hydrolytic cleavage or promote migration of the iodine species.
Degradation Mechanisms (The "Why")
Understanding how the molecule breaks down allows us to design effective countermeasures.
A. Photolytic Deiodination
The Carbon-Iodine bond is the weakest link. Exposure to standard laboratory fluorescent lighting can induce homolytic fission, generating an aryl radical and an iodine radical. The iodine radical often recombines to form
B. Oxidative Coupling (The "Browning" Effect)
Despite the HCl salt protection, trace amounts of free base (in equilibrium due to moisture) can undergo oxidation. The electron-donating methoxy group stabilizes the resulting radical cation, facilitating the formation of colored quinone imines or azo-dimers [2].
C. Visualization of Degradation Pathways
Figure 1: Primary degradation pathways driven by light and oxygen exposure.
Standard Laboratory Handling Protocols
These protocols are non-negotiable for maintaining purity >98% over long durations (>6 months).
Storage Conditions (The "Golden Rules")
-
Temperature: Store at 2°C to 8°C (Refrigerated). For long-term archival (>1 year), store at -20°C .
-
Reasoning: Low temperature kinetically inhibits the oxidative coupling reactions.
-
-
Container: Amber Glass or opaque HDPE bottles.
-
Reasoning: Blocks UV/Vis radiation to prevent C-I bond cleavage.
-
-
Atmosphere: Store under Argon or Nitrogen.
-
Reasoning: Displaces oxygen and humidity. Argon is preferred as it is heavier than air and provides a better "blanket" for solid powders.
-
-
Desiccation: Store the vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or Drierite).
Operational Handling
-
Weighing: Perform weighing quickly. If the lab humidity is >50%, weigh inside a glovebox or a nitrogen-flushed glove bag.
-
Solvent Choice: When using in reactions, avoid protic solvents (MeOH, EtOH) for long-term stock solutions. Use anhydrous ACN or DMF and use immediately.
-
Re-sealing: Parafilm is insufficient. Use electrical tape or a secondary seal for the cap, and flush the headspace with inert gas before closing.
Experimental Validation (Self-Validating Protocol)
Do not assume commercial purity. Upon receipt and before critical GMP steps, validate the material using this workflow.
A. Visual Inspection (First Line of Defense)
-
Pass: Off-white, beige, or light grey crystalline powder.
-
Fail: Dark brown, purple, or sticky/clumped solid. (Purple indicates free Iodine release).
B. HPLC Purity Method
This method separates the de-iodinated impurity (4-methoxyaniline) and oxidative dimers from the parent peak.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic) and 210 nm (amide/amine) |
| Sample Prep | Dissolve 1 mg in 1 mL ACN. Inject immediately. |
C. Quality Control Workflow
Figure 2: Step-by-step Quality Control workflow for incoming material.
References
-
Sigma-Aldrich. (n.d.). 2-Iodo-4-methoxyaniline Product Specification & Storage. Retrieved from [1]
-
BenchChem. (2026).[1] Technical Guide to 2-Iodo-4-methoxyphenylamine. Retrieved from [1]
-
National Institutes of Health (NIH). (2020). Stability of Iodine Compounds in Iodized Salt. PubMed Central. Retrieved from
-
Fisher Scientific. (2009). Safety Data Sheet: 4-Methoxy-2-nitroaniline (Analogous Structure). Retrieved from
Sources
Unlocking the Biological Potential of 2-Iodo-4-methoxyaniline: A Strategic Guide to Scaffold Diversification
Topic: Potential Biological Activity and Scaffold Diversification of 2-Iodo-4-methoxyaniline Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary: The Trifunctional Pivot
In the landscape of medicinal chemistry, 2-Iodo-4-methoxyaniline (CAS 191348-14-8) is not merely an intermediate; it is a "privileged structure" pivot. Its value lies in its unique trifunctional electronic architecture:
-
Nucleophilic Amine (
): A handle for amide coupling, Schiff base formation, and heterocyclization. -
Electrophilic Iodine (
): Positioned ortho to the amine, this is the gateway for transition-metal-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) and intramolecular cyclizations (Larock indole synthesis). -
Electron-Donating Methoxy (
): Located para to the amine, it modulates the electron density of the aromatic ring, enhancing the oxidative stability of resultant heterocycles and influencing pharmacokinetics (metabolic stability).
This guide details how to leverage this scaffold to access three distinct biological spaces: Neuroactive Indoles (Ibogaine analogs) , Antimicrobial Quinolines , and Anti-inflammatory Benzothiazoles .
Medicinal Chemistry Profile
Electronic and Steric Properties
The 2-iodo-4-methoxyaniline scaffold presents a specific electronic push-pull system. The methoxy group (
| Property | Value/Characteristic | Impact on Drug Design |
| Molecular Weight | 249.05 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| C-I Bond Energy | ~57 kcal/mol | Weak bond facilitates oxidative addition to Pd(0) |
| H-Bond Donor | 1 ( | Critical for receptor binding pocket anchoring |
| Lipophilicity | Moderate | Iodine increases |
Strategic Synthesis Pathways (Hub-and-Spoke Model)
The following diagram illustrates the divergent synthesis capabilities of the scaffold.
Figure 1: Divergent synthetic pathways transforming the 2-iodo-4-methoxyaniline core into three distinct bioactive classes.
Biological Applications & Case Studies
Pathway A: Neuroactive Indoles (Ibogaine Precursors)
The most high-profile application of this scaffold is in the total synthesis of Ibogaine and its analogs. Ibogaine is an atypical psychedelic alkaloid with anti-addictive properties.
-
Mechanism: The 2-iodo-4-methoxyaniline undergoes a Pd-catalyzed annulation with internal alkynes to form the indole core. The methoxy group at the 4-position of the aniline becomes the critical C-12 methoxy group in the final Ibogaine structure, which is essential for its receptor affinity profile (5-HT transporter and
-opioid receptor). -
Key Insight: Using this scaffold allows for the rapid generation of "Iso-Ibogaine" analogs by varying the alkyne partner, facilitating SAR studies to reduce cardiotoxicity (hERG inhibition).
Pathway B: Antimicrobial Iodo-Quinolines
Reaction with pyruvic acid and aldehydes (Doebner reaction) yields 6-iodo-quinoline-4-carboxylic acids .
-
Target: These derivatives have shown potent activity against Staphylococcus epidermidis and Candida parapsilosis.[1]
-
Biofilm Inhibition: The iodine atom is hypothesized to enhance membrane permeability or interact with bacterial efflux pumps, a mechanism distinct from standard antibiotics.
Pathway C: VLA-4 Antagonists (Benzothiazoles)
Oxidative cyclization with aldehydes produces 2-substituted benzothiazoles.
-
Therapeutic Area: Autoimmune diseases (Multiple Sclerosis, Crohn's).
-
Target: VLA-4 (Very Late Antigen-4) integrin.[2][3][4] The benzothiazole core mimics the Leu-Asp-Val (LDV) motif recognized by integrins, blocking leukocyte adhesion.
Detailed Experimental Protocol
Protocol: Pd-Catalyzed Synthesis of the Indole Core (Ibogaine Precursor)
This protocol describes the critical step of converting 2-iodo-4-methoxyaniline into a substituted indole, a key intermediate for Ibogaine-class alkaloids.
Reagents:
-
Substrate: 2-Iodo-4-methoxyaniline (1.0 equiv)
-
Coupling Partner: Internal alkyne (e.g., triethyl((4-(triethylsilyl)but-3-yn-1-yl)oxy)silane) (1.2 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Triphenylphosphine (
) (10 mol%) or dppf -
Base: Sodium carbonate (
) or Cesium carbonate ( ) (2.0 equiv) -
Solvent: DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and purge with Argon for 15 minutes. This step is critical; oxygen poisons the Pd(0) active species.
-
Dissolution: Add 2-iodo-4-methoxyaniline (249 mg, 1 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and the base to the flask. Dissolve in anhydrous DMF (5 mL).
-
Ligand Addition: Add the phosphine ligand. Stir at room temperature for 10 minutes to allow the formation of the active Pd-ligand complex (color change often observed).
-
Alkyne Addition: Add the alkyne coupling partner via syringe.
-
Heating: Heat the reaction mixture to 100°C for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc 8:2). The starting aniline spot (
) should disappear, and a fluorescent indole spot ( ) should appear. -
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (
mL) to remove DMF. Wash the organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Check:
-
NMR: The disappearance of the broad
signal (~5.0 ppm) and the appearance of the indole NH (~8-9 ppm) confirms cyclization. -
Yield: Typical yields for this scaffold range from 75% to 85% .
Visualization of Reaction Mechanism[2]
The following diagram details the catalytic cycle for the indole formation, highlighting the role of the Iodine atom in the oxidative addition step.
Figure 2: Catalytic cycle for the Larock-type annulation of 2-iodo-4-methoxyaniline.
Comparative Activity Data
The following table summarizes the biological potential of derivatives synthesized directly from this scaffold.
| Derivative Class | Primary Target | Activity Metric | Key Reference |
| Indole (Ibogaine) | 5-HT / | [1, 2] | |
| 6-Iodo-quinoline | S. epidermidis | MIC: | [3, 4] |
| Benzothiazole | VLA-4 Integrin | [5, 6] | |
| Dihydro-pyrrol-2-one | C. albicans | MIC: | [7] |
References
-
Total Synthesis of Ibogaine. Wikipedia / Alchetron. (2024).[5] Describes the Pd-catalyzed synthesis using 2-iodo-4-methoxyaniline.
-
Ibogaine Synthesis and Analogs. Smolecule. (2023). Detailed breakdown of the synthetic route and precursors.
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules (MDPI). (2024). Protocols for Doebner synthesis and antimicrobial data.
-
2-Iodo-4-methoxyphenylamine Synthesis Guide. BenchChem. (2026). Technical guide on the physical properties and synthetic utility of the scaffold.
-
Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters. (2004). Use of aniline derivatives in VLA-4 antagonist design.
-
Benzothiazole synthesis. Organic Chemistry Portal. (2020). Methodologies for converting o-iodoanilines to benzothiazoles.
-
Novel Antimicrobial Iodo-Dihydro-Pyrrole-2-One Compounds. ResearchGate. (2023). Synthesis and antifungal activity of pyrrolone derivatives.
Sources
- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alchetron.com [alchetron.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Iodo-4-methoxyaniline Hydrochloride
Introduction: Unlocking Biaryl Scaffolds from a Versatile Aniline Building Block
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation is particularly vital in pharmaceutical and materials science for the construction of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules and functional materials.[3]
This guide provides an in-depth exploration of Suzuki-Miyaura coupling protocols utilizing 2-iodo-4-methoxyaniline hydrochloride, a versatile and readily available building block. Its trifunctional nature, possessing an amine, an iodo group, and a methoxy group, offers multiple avenues for molecular elaboration.[4] However, the electron-rich nature of the aniline ring and the steric hindrance imparted by the ortho-iodo group present unique challenges that necessitate carefully optimized reaction conditions.
This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for coupling with various boronic acids, and offer expert insights into overcoming common challenges associated with this specific substrate.
The Scientific Foundation: Mechanistic Insights into the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps involving a palladium catalyst.[5][6] A thorough understanding of this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, 2-iodo-4-methoxyaniline) to a low-valent palladium(0) species. This is often the rate-determining step and can be influenced by the electronic properties of the aryl halide. Electron-donating groups, such as the amino and methoxy substituents on our substrate, can slow down this step.[5]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]
Sources
Buchwald-Hartwig amination reaction conditions for 2-Iodo-4-methoxyaniline
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Iodo-4-methoxyaniline
Executive Summary
This guide details the protocol for the Palladium-catalyzed C–N cross-coupling of 2-Iodo-4-methoxyaniline (CAS: 191348-16-0). This substrate presents a unique "Janus" challenge in catalysis: it possesses both a nucleophilic handle (free –NH₂) and an electrophilic handle (C–I).
While the free amine suggests potential use as a nucleophile, the high reactivity of the C–I bond makes this molecule primarily an electrophile in Palladium-catalyzed manifolds. This protocol focuses on the displacement of the Iodine atom to synthesize non-symmetric 1,2-diamines (precursors to benzimidazoles and quinoxalines), while preserving the para-methoxy motif.
Key Technical Challenges:
-
Chemoselectivity: Preventing oligomerization (where the substrate reacts with itself).
-
Catalyst Poisoning: The ortho-amino group can chelate Pd(II) intermediates, arresting the catalytic cycle.
-
Iodide Inhibition: High concentrations of free iodide ions can form stable Pd-dimers, reducing turnover frequency (TOF).
Strategic Analysis & Mechanistic Logic
The "Ortho-Effect" and Ligand Selection
The ortho-position of the iodine relative to the amine creates a steric and electronic bottleneck. Standard ligands (e.g., PPh₃) often fail due to the formation of stable bis-chelated Pd complexes with the substrate's free amine.
-
Recommendation: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
-
BrettPhos / tBuBrettPhos: Ideal for coupling primary amines (to form secondary aniline products). The bulk prevents the substrate's free –NH₂ from poisoning the metal center.
-
RuPhos: Superior for coupling secondary amines (to form tertiary aniline products) due to reduced steric clash during amine coordination.
-
The Base-Solvent Matrix
The electron-rich nature of the ring (methoxy group) deactivates the C–I bond slightly compared to electron-deficient systems, but Iodine's lability compensates for this.
-
Base: NaOtBu is the standard for speed. Cs₂CO₃ is preferred if the coupling partner contains ester/nitrile groups.
-
Solvent: Toluene or 1,4-Dioxane . Toluene is preferred to precipitate the sodium iodide byproduct, driving the reaction forward (Le Chatelier’s principle).
Detailed Protocol: C–N Coupling at the C–I Bond
Objective: Synthesis of N-substituted-2-amino-5-methoxyanilines.
Reagents & Stoichiometry[1][2]
| Component | Role | Equivalents | Notes |
| 2-Iodo-4-methoxyaniline | Substrate (Electrophile) | 1.00 | Limiting reagent.[1] |
| Amine Partner | Nucleophile | 1.20 – 1.40 | Excess prevents self-coupling of the substrate. |
| BrettPhos Pd G3 | Pre-catalyst | 0.01 – 0.03 (1-3 mol%) | Ensures rapid activation; G3 scavenger prevents inhibition. |
| NaOtBu | Base | 1.40 | Must be stored in a glovebox or desiccator. |
| Toluene | Solvent | [0.2 M] | Anhydrous, degassed. |
Critical Note on Catalyst: We recommend BrettPhos Pd G3 (precatalyst) over generating the catalyst in situ from Pd₂(dba)₃ + Ligand. The G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio, which is crucial for preventing the formation of inactive Pd-iodide dimers.
Step-by-Step Procedure
-
Preparation (In Glovebox or under Argon flow):
-
To a reaction vial equipped with a magnetic stir bar, add 2-Iodo-4-methoxyaniline (1.0 equiv), BrettPhos Pd G3 (2 mol%), and NaOtBu (1.4 equiv).
-
Note: If the amine coupling partner is a solid, add it now.
-
-
Solvent Addition:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (x3).
-
Inject anhydrous Toluene via syringe to achieve a concentration of 0.2 M (relative to the aryl iodide).
-
-
Amine Addition (Liquid):
-
If the amine partner is a liquid, add it now via microliter syringe (1.2 equiv).
-
Tip: If the amine is volatile, add it last to minimize evaporation during purging.
-
-
Reaction:
-
Place the vial in a pre-heated aluminum block at 65°C .
-
Note: While many aryl iodides react at RT, the electron-rich methoxy group and ortho-amine steric hindrance require mild heating.
-
Stir vigorously (800+ RPM). Good agitation is essential to handle the precipitating NaI salts.
-
Monitor via LC-MS at 1 hour. Full conversion is typically observed within 2–4 hours.
-
-
Work-up:
Visualization: Decision Logic & Mechanism
Workflow Decision Tree
Caption: Catalyst and ligand selection logic based on the amine coupling partner.
Mechanistic Cycle (Simplified)
Caption: Catalytic cycle highlighting the Oxidative Addition into the C-I bond.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Iodide Inhibition) | Switch to BrettPhos Pd G4 or add 5 mol% AgOTf to scavenge iodide ions (precipitates AgI). |
| Homocoupling (Dimer) | Substrate acting as Nucleophile | Increase the equivalents of the external amine (to 1.5x). Ensure the external amine is more nucleophilic than the aniline substrate. |
| Dehalogenation (Ar-H) | Switch solvent to 1,4-Dioxane or Toluene . Avoid alcohols (e.g., tBuOH) as co-solvents. | |
| Purple/Black Precipitate | Pd Black Formation (Ligand dissociation) | Oxygen leak in the system. Re-degas solvents and check septum integrity. |
References
-
Maiti, D., et al. (2010). "Pd-catalyzed synthesis of 1,2-diaminobenzenes from 2-haloanilines." Chemical Science.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction: User Guide & Catalyst Selection."
-
Bacsa, I., et al. (2018). "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series."[5] Beilstein Journal of Organic Chemistry.
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols [sigmaaldrich.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Practical Guide to the Synthesis of 6-Methoxyindole Derivatives via Palladium-Catalyzed Cyclization of 2-Iodo-4-methoxyaniline
Abstract
The 6-methoxyindole scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents.[1] Its synthesis is therefore of significant interest to researchers in medicinal chemistry and drug development. This application note provides a comprehensive guide to the synthesis of 2,3-disubstituted 6-methoxyindoles starting from the readily available precursor, 2-Iodo-4-methoxyaniline HCl. We will focus on the highly efficient and versatile Larock indole synthesis, a palladium-catalyzed heteroannulation reaction.[2][3][4] This document details the underlying reaction mechanism, provides insights into experimental design and optimization, and presents a detailed, step-by-step protocol for laboratory application.
Part 1: Theoretical Background & Mechanistic Insights
The Significance of the 6-Methoxyindole Core
The indole ring system is a cornerstone of heterocyclic chemistry, largely due to its prevalence in biologically active compounds derived from the amino acid tryptophan.[5] The addition of a methoxy group at the 6-position, as seen in 6-methoxyindole, enhances the electron-rich nature of the bicyclic system and provides a handle for further functionalization, making it a valuable building block in drug discovery. Derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents, neuroprotective drugs, and receptor inhibitors.[1][6][7]
The Larock Indole Synthesis: A Powerful Annulation Strategy
First reported by Richard C. Larock in 1991, this palladium-catalyzed reaction provides a direct and highly regioselective route to 2,3-disubstituted indoles from an ortho-iodoaniline and an internal alkyne.[2][4] The Larock synthesis has become a preferred method due to its operational simplicity, broad substrate scope, and tolerance of various functional groups.[3][8][9] The use of an o-iodoaniline, such as 2-Iodo-4-methoxyaniline, is particularly advantageous due to the high reactivity of the carbon-iodine bond in the crucial oxidative addition step of the catalytic cycle.
Reaction Mechanism
The catalytic cycle of the Larock indole synthesis is a well-established sequence of organometallic transformations.[2][5] The generally accepted mechanism proceeds through the following key steps:
-
Reduction of Pd(II) to Pd(0): The active catalyst, Pd(0), is typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition into the carbon-iodine bond of 2-Iodo-4-methoxyaniline, forming an arylpalladium(II) intermediate.
-
Alkyne Coordination & Insertion: The internal alkyne coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-migratory insertion of the alkyne into the aryl-palladium bond, forming a vinylic palladium intermediate.[2]
-
Intramolecular Amination (Cyclization): The nitrogen atom of the aniline displaces the halide ligand on the palladium center, forming a six-membered palladacycle.[8]
-
Reductive Elimination: The cycle concludes with reductive elimination from the palladacycle, which forms the indole C2-N bond, regenerates the active Pd(0) catalyst, and releases the final 6-methoxyindole product.
Figure 2: General Experimental Workflow for Larock Indole Synthesis.
Part 3: Detailed Step-by-Step Protocol
Synthesis of 6-methoxy-2,3-diphenyl-1H-indole
This protocol describes a representative synthesis using diphenylacetylene as the alkyne partner.
Materials and Reagents:
-
2-Iodo-4-methoxyaniline HCl (1.0 equiv)
-
Diphenylacetylene (2.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv, 3 mol%)
-
Triphenylphosphine (PPh₃) (0.06 equiv, 6 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Lithium chloride (LiCl) (1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture for elution
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature control
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-Iodo-4-methoxyaniline HCl, diphenylacetylene, Pd(OAc)₂, PPh₃, K₂CO₃, and LiCl.
-
Rationale: Combining all solid reagents at the start is operationally simple. The large excess of K₂CO₃ is necessary to neutralize the starting material's HCl salt and the HI produced in the reaction.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Place the flask in a pre-heated heating mantle and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting iodoaniline spot indicates reaction completion. This typically takes 12-24 hours.
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Rationale: The product is organic-soluble. Extraction separates it from the inorganic salts (K₂CO₃, LiCl) and the DMF solvent, which are water-soluble.
-
-
Washing: Wash the combined organic layers with water and then with brine.
-
Rationale: Washing with brine helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid by NMR and Mass Spectrometry to confirm the structure and purity of 6-methoxy-2,3-diphenyl-1H-indole.
Part 4: Troubleshooting & Safety Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst (oxygen exposure) | Ensure the reaction setup is rigorously purged with inert gas. Use freshly opened, high-purity anhydrous solvent. |
| Insufficient temperature | Confirm the internal reaction temperature is at the desired setpoint. | |
| Poor quality reagents | Use high-purity starting materials. | |
| Multiple byproducts | Side reactions (e.g., alkyne homocoupling) | Optimize catalyst/ligand ratio. Ensure the reaction is not overheated. |
| Difficult purification | Streaking on silica gel | The indole NH group can be acidic. Try adding 1% triethylamine to the eluent to improve chromatography. |
Safety Precautions:
-
2-Iodo-4-methoxyaniline HCl: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Can be toxic and are expensive. Handle in a well-ventilated fume hood and avoid inhalation of dust.
-
DMF: Is a skin and respiratory irritant. Use only in a fume hood.
-
High Temperatures: Use appropriate caution when working with heated reactions.
Conclusion
The Larock indole synthesis is a robust and highly effective method for accessing valuable 2,3-disubstituted 6-methoxyindoles from 2-Iodo-4-methoxyaniline HCl. By carefully controlling key reaction parameters such as the catalyst system, base, and solvent, researchers can achieve high yields of these important heterocyclic compounds. The protocol provided herein serves as a validated starting point for the synthesis of a diverse array of indole derivatives for applications in pharmaceutical research and beyond.
References
-
Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia. Available at: [Link]
-
Grokipedia. (n.d.). Larock indole synthesis. Grokipedia. Available at: [Link]
-
SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. Available at: [Link]
-
Witulski, B., & Alayrac, C. (2005). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC. Available at: [Link]
-
Ghosal, A. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. Available at: [Link]
-
Humphrey, J. M., & Chamberlin, A. R. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. Available at: [Link]
-
Gribble, G. W., & Johnson, D. A. (2014). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. ACS Publications. Available at: [Link]
-
Scribd. (n.d.). Synthesis of Indoles Through Larock Annulation: Recent Advances. Scribd. Available at: [Link]
-
Bansal, Y., & Kumar, V. (2017). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. ResearchGate. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link]
-
Chem-Impex. (n.d.). 6-Methoxyindole. Chem-Impex. Available at: [Link]
-
Tarzia, G., et al. (1995). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. synarchive.com [synarchive.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]
- 8. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blog Posts [dukevertices.org]
Application Note: In Situ Neutralization of 2-Iodo-4-methoxyaniline Hydrochloride
[1]
Abstract
This application note details the technical procedure for the in situ neutralization (free-basing) of 2-Iodo-4-methoxyaniline hydrochloride (CAS: 191348-14-8).[1][2] Due to the electron-rich nature of the methoxy substituent combined with the labile ortho-iodine atom, this compound exhibits specific sensitivities to oxidation and photolytic dehalogenation.[1] This guide provides two distinct protocols: Method A (Biphasic) for isolation-free extraction, and Method B (Homogeneous) for direct downstream coupling applications.[2]
Chemical Context & Mechanistic Insight
Physicochemical Profile
2-Iodo-4-methoxyaniline is a tri-functionalized benzene derivative.[1][3] The presence of the methoxy group at the para position increases electron density, making the amine prone to oxidation (browning/taring). Conversely, the ortho-iodine atom exerts an inductive electron-withdrawing effect ($ -I $), which lowers the basicity of the amine compared to
-
Target Compound: 2-Iodo-4-methoxyaniline (Free Base)[1]
-
Starting Material: 2-Iodo-4-methoxyaniline Hydrochloride ($ \text{R-NH}_3^+ \text{Cl}^- $)[1][2]
-
Estimated pKa (Conjugate Acid): ~3.1 – 3.5 (Predicted based on
-anisidine pKa of 5.34 and ortho-I correction).[1] -
Implication: The hydrochloride salt is acidic.[2] Neutralization requires a base with a pKa (conjugate acid) significantly higher than 3.5. Weak inorganic bases like Sodium Bicarbonate ($ \text{NaHCO}_3 $) are sufficient and preferred over strong caustic bases (e.g., NaOH) to minimize hydrolysis or halogen scrambling risks.
Stability Considerations
-
Photostability: The C–I bond is weak (
57 kcal/mol).[2] Exposure to light can cause homolytic cleavage, leading to radical formation and degradation. Protocol Requirement: All vessels must be wrapped in foil or amber glass used. -
Oxidation: Electron-rich anilines oxidize rapidly in air to form quinoid species.[1] Protocol Requirement: All neutralization steps must occur under an inert atmosphere (
or Ar).[2]
Visualizing the Transformation
The following diagram illustrates the chemical equilibrium and the decision logic for selecting the appropriate protocol.
Figure 1: Decision matrix for selecting the neutralization pathway based on downstream requirements.[1][2]
Reagents and Equipment
| Component | Specification | Purpose |
| Precursor | 2-Iodo-4-methoxyaniline HCl | Target substrate |
| Base (Method A) | Sat. Sodium Bicarbonate ( | Mild inorganic neutralization |
| Base (Method B) | Triethylamine ( | Organic soluble base |
| Solvent | Dichloromethane (DCM) or EtOAc | Organic phase carrier |
| Drying Agent | Anhydrous | Water removal (Method A) |
| Atmosphere | Nitrogen ( | Prevention of oxidation |
Experimental Protocols
Method A: Biphasic Neutralization (The "Wash" Method)
Best for: When the downstream reaction is sensitive to water or requires a clean organic solvent free of ammonium salts.
-
Preparation:
-
Charge a separatory funnel with 2-Iodo-4-methoxyaniline HCl (1.0 equiv).[1]
-
Add Dichloromethane (DCM) (10 mL per gram of salt). The salt will likely remain suspended.
-
-
Neutralization:
-
Add Saturated Aqueous
(1.5 equiv relative to HCl salt) slowly. -
Observation: Evolution of
gas may occur.[4] Vent frequently. -
Shake vigorously for 2–3 minutes. The solid should dissolve as it converts to the lipophilic free base.
-
-
Phase Separation:
-
Allow layers to separate.[2] The free aniline will reside in the lower organic (DCM) layer.
-
Check: The aqueous layer pH should be >8. If not, add more
and repeat.
-
-
Drying & Transfer:
-
Drain the organic layer into a flask containing anhydrous
. -
Stir for 5 minutes under
. -
Filter the solution directly into the subsequent reaction vessel.
-
Critical: Do not concentrate to dryness unless absolutely necessary, as the concentrated oil is highly unstable.[2]
-
Method B: Homogeneous Neutralization (The "Add-and-Go" Method)
Best for: One-pot cross-coupling reactions (e.g., Buchwald-Hartwig) where amine hydrochloride salts are solubilized by organic bases.[1]
-
Solvation:
-
Base Addition:
-
Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 – 1.2 equiv).[2]
-
Mechanism:
.
-
-
Equilibration:
-
Stir at room temperature for 15 minutes. The mixture may become homogeneous or retain a fine precipitate of amine hydrochloride salt (depending on solvent).[2]
-
-
Proceed:
-
Add the catalyst and coupling partners directly to this mixture.[2]
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Target Range | Consequence of Deviation |
| Temperature | 0°C – 25°C | >40°C increases risk of iodine scrambling or oxidation.[1] |
| pH (Method A) | 8.0 – 9.0 | <7.0 leaves unreacted salt; >11.0 (using strong base) may degrade the molecule.[2] |
| Time (Post-Neutralization) | < 1 Hour | The free base is less stable than the salt. Use immediately. |
| Light Exposure | Minimal | UV light cleaves the C-I bond.[2] |
Troubleshooting Guide:
References
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodo-4-methoxyaniline
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 2-Iodo-4-methoxyaniline (CAS: 191348-14-8) in palladium-catalyzed cross-coupling reactions.
The guide prioritizes the Larock Indole Synthesis and Suzuki-Miyaura Coupling , as these exploit the unique ortho-iodo/amine motif to rapidly generate pharmacologically active heterocycles and biaryls.
Executive Summary & Strategic Value
2-Iodo-4-methoxyaniline is a "privileged scaffold" in drug discovery. Its value lies in its bifunctional nature:
-
Electrophilic Handle (C–I): The iodine at the ortho position is highly reactive toward oxidative addition by Pd(0), significantly more so than bromides or chlorides. This allows for couplings under milder conditions.[1][2]
-
Nucleophilic Handle (–NH₂): The adjacent amine serves as an internal nucleophile. In Larock or Sonogashira sequences, this group attacks the intermediate organopalladium species or the coupled alkyne to close the ring, forming 5-methoxyindoles —a core structure in serotonin receptor modulators and anti-inflammatory agents.
Critical Control Point: Chemoselectivity
-
Challenge: The free amine can poison active Pd(II) species or compete as a nucleophile in Buchwald-Hartwig type side reactions.
-
Solution:
-
For Indole Synthesis: The free amine is required for the mechanism. No protection is needed.
-
For Suzuki/Heck: If the amine interferes, use a bulky ligand (e.g., XPhos , SPhos ) to favor C–C coupling over N-binding, or transiently protect as an acetamide. However, the protocols below are optimized for the unprotected substrate.
-
Protocol A: Larock Indole Synthesis (Heteroannulation)
Objective: Synthesis of 2,3-disubstituted-5-methoxyindoles. Mechanism: This reaction proceeds via a cascade: Oxidative Addition → Alkyne Insertion → Intramolecular Aminopalladation → Reductive Elimination.
Experimental Design Logic
-
Catalyst: Pd(OAc)₂ is used as the precatalyst.[3][4][5][6] It is cheaper than Pd(0) sources and reduces in situ.
-
Base: Na₂CO₃ or K₂CO₃ .[7] Stronger bases are unnecessary and may cause side reactions.
-
Additive (Crucial): LiCl (1 equiv).[7]
-
Why? The chloride ions displace the acetate ligands on Palladium, forming a neutral [Ar-Pd(L)-Cl] species rather than a cationic one. This stabilizes the intermediate and prevents premature protonolysis of the Pd-C bond.
-
-
Ligand: Triphenylphosphine (PPh₃ ) is standard, but bulky electron-rich ligands like dtbpf allow for lower temperatures if the alkyne is sterically crowded.
Step-by-Step Protocol
Scale: 1.0 mmol | Time: 12–24 h | Temp: 100 °C
-
Preparation:
-
To a dried reaction vial equipped with a magnetic stir bar, add:
-
2-Iodo-4-methoxyaniline: 249 mg (1.0 mmol)
-
Internal Alkyne (e.g., Diphenylacetylene): 1.2–1.5 mmol (Slight excess ensures conversion).
-
Pd(OAc)₂: 11 mg (0.05 mmol, 5 mol%).
-
PPh₃: 26 mg (0.10 mmol, 10 mol%) [OR dtbpf for difficult substrates].
-
Na₂CO₃: 318 mg (3.0 mmol).
-
LiCl: 42 mg (1.0 mmol).
-
-
-
Solvation:
-
Add DMF (Dimethylformamide) or DMA (Dimethylacetamide): 5 mL (0.2 M concentration).
-
Note: Solvents must be degassed (sparged with Argon for 10 mins) to prevent oxidation of the phosphine ligand.
-
-
Reaction:
-
Seal the vial and heat to 100 °C .
-
Monitor by TLC or LC-MS. The starting iodide (Rf ~0.4 in 20% EtOAc/Hex) should disappear, replaced by the fluorescent indole spot (Rf ~0.6).
-
-
Workup:
-
Cool to room temperature.[6]
-
Dilute with EtOAc (20 mL) and wash with Water (3 x 10 mL) to remove DMF and LiCl.
-
Wash organic layer with Brine , dry over Na₂SO₄ , and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc gradient).
-
Mechanistic Pathway (Larock)
The following diagram illustrates the specific pathway for 2-iodo-4-methoxyaniline. Note the regioselective insertion of the alkyne (typically placing the bulkier group at C2).[4]
Figure 1: Catalytic cycle of the Larock Indole Synthesis utilizing 2-iodo-4-methoxyaniline.
Protocol B: Suzuki-Miyaura Biaryl Synthesis
Objective: Synthesis of 4-methoxy-2-aryl-anilines (Biaryls). Challenge: Preventing the free amine from binding to Palladium. Solution: Use of SPhos or XPhos precatalysts. These bulky biaryl phosphine ligands create a "protective shell" around the Pd center, facilitating the coupling of the aryl boronic acid while sterically discouraging the coordination of the aniline nitrogen.
Experimental Design Logic
-
Solvent System: Dioxane/Water (4:1) . The water is essential for the base to activate the boronic acid (forming the boronate species).
-
Base: K₃PO₄ . Milder than alkoxides, compatible with the free amine.
-
Catalyst: Pd(dppf)Cl₂ is a robust alternative if SPhos is unavailable, but Pd-XPhos G3 is superior for difficult couplings.
Step-by-Step Protocol
Scale: 0.5 mmol | Time: 2–4 h | Temp: 80 °C
-
Preparation:
-
Combine in a vial:
-
2-Iodo-4-methoxyaniline: 125 mg (0.5 mmol).
-
Aryl Boronic Acid: 0.75 mmol (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (20 mg, 5 mol%) OR XPhos Pd G3 (10 mg).
-
Base: K₃PO₄ (318 mg, 1.5 mmol, 3 equiv).
-
-
-
Solvation:
-
Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
-
Reaction:
-
Degas vigorously.
-
Heat to 80 °C .
-
Monitoring: The reaction is usually fast due to the labile C–I bond.
-
-
Workup:
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning by Amine | Switch to XPhos Pd G3 or protect amine as acetamide (deprotect later with NaOH). |
| Deboronation | Boronic Acid Instability | Use Boronic Esters (Pinacol) or add base slowly. Lower temp to 60°C. |
| Regioselectivity (Larock) | Steric clash in alkyne | Bulky group on alkyne prefers C2 position (adjacent to Nitrogen). Use dtbpf ligand to enhance steric control. |
| Pd Black Precipitation | Ligand dissociation | Add excess free ligand (e.g., 5 mol% extra PPh₃). Ensure O₂ exclusion. |
References
-
Larock Indole Synthesis (Original Methodology)
-
Optimized Conditions for o-Haloanilines
- Shen, M., et al. (2012).
-
Surfactant-Mediated Green Chemistry (Aqueous Conditions)
-
Buchwald-Hartwig/Suzuki General Guides
- Stambuli, J. P., et al. (2002). Screening of Pd catalysts for C-N and C-C coupling. Journal of Organic Chemistry.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. rsc.org [rsc.org]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Iodo-4-methoxyphenylamine | 191348-14-8 | Benchchem [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
using 2-Iodo-4-methoxyaniline as a building block for pharmaceutical intermediates
2-Iodo-4-methoxyaniline is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its strategically placed functional groups enable chemists to employ robust and high-yielding cross-coupling reactions like the Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings. The protocols and insights detailed in this guide provide a solid foundation for researchers to leverage this key intermediate in the discovery and development of novel therapeutics, particularly in the field of oncology and kinase inhibitor research. [19][20]
References
- The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. (2025, October 17). Google Cloud.
- 2-Iodo-4-methoxyphenylamine | 191348-14-8. Benchchem.
- 2-Iodo-4-methoxyaniline | 191348-14-8. Sigma-Aldrich.
- 2-iodo-4-methoxyaniline;CAS No.:191348-14-8. ChemShuttle.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- 2-Iodo-4-methoxyaniline | 191348-14-8. Manchester Organics.
- Umapathy, G., et al. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Buchwald–Hartwig amin
- SAFETY DATA SHEET - N-Benzyl-4-methoxyaniline. (2025, October 24). Thermo Fisher Scientific.
- Safety Data Sheet - 2-Methoxy-d3-aniline-3,4,5,6-d4. C/D/N Isotopes, Inc.
- Industrial Applications of 2-Iodoaniline in Organic Synthesis. (2025, September 17). Calibre Chemicals.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
- Sonogashira coupling. Wikipedia.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. East China University of Technology.
- SAFETY DATA SHEET - 4-Fluoro-2-methoxyaniline. (2024, April 1). Fisher Scientific.
- Sonogashira Coupling. Organic Chemistry Portal.
- Xiang, J., et al. (2013). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. MedChemComm.
- Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. SciSpace.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Flow Chemistry: Sonogashira Coupling. Organic-chemistry.org.
- Lenci, E., & Trabocchi, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Suzuki cross-coupling reaction. (2020, February 14). YouTube.
- 2-Iodo-4-methoxyaniline. Sigma-Aldrich.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. 2-Iodo-4-methoxyphenylamine | 191348-14-8 | Benchchem [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Iodo-4-methoxyaniline | 191348-14-8 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. 2-iodo-4-methoxyaniline;CAS No.:191348-14-8 [chemshuttle.com]
Application Note: Precision Optimization of Sonogashira Coupling for 2-Iodo-4-methoxyaniline
Executive Summary & Core Challenge
The substrate 2-Iodo-4-methoxyaniline represents a classic "Janus" intermediate in medicinal chemistry. It offers a high-reactivity handle for C-C bond formation due to the labile C-I bond and the electron-donating para-methoxy group. However, it presents two distinct process risks:
-
Catalyst Deactivation: The free primary amine (-NH₂) is a competent ligand that can displace phosphines on Palladium, leading to catalyst resting states that arrest the cycle (Pd-black formation).
-
Divergent Reactivity (The Indole Trap): The ortho-positioning of the amine relative to the alkyne product creates a high propensity for spontaneous 5-endo-dig cyclization to form indoles (Larock/Cacchi type synthesis).
This guide provides the protocols to selectively target either the linear alkyne (intermediate) or the indole (heterocycle) by modulating the "Reaction Environment."
Mechanistic Topology
To optimize this reaction, one must visualize the competition between the standard catalytic cycle and the intramolecular nucleophilic attack.
Diagram 1: The Chemoselectivity Bifurcation
The following diagram illustrates the critical "off-ramp" where the reaction diverts from a simple coupling to heterocycle formation.
Figure 1: Mechanistic pathway showing the thermal and basicity-dependent divergence between linear coupling and indole formation.
Optimization Matrix: The Control Variables
The electron-rich nature of the methoxy group facilitates Oxidative Addition, making the reaction fast. The bottleneck is maintaining the active catalyst species.
| Variable | Recommendation for Linear Alkyne | Recommendation for Indole | Mechanistic Rationale |
| Temperature | 20°C – 40°C | 80°C – 110°C | Thermal energy overcomes the activation barrier for the intramolecular N-attack on the alkyne. |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ + PPh₃ | Bis(triphenylphosphine)Pd(II) dichloride is robust. The bulky PPh₃ ligands protect the Pd center from amine coordination better than dppf in this specific steric environment. |
| Base | Et₃N or Diethylamine | Cs₂CO₃ or TBAF | Organic amines act as mild proton scavengers. Inorganic carbonates or fluoride sources (TBAF) activate the amine for nucleophilic attack (cyclization). |
| Solvent | THF or DMF (Degassed) | DMF or DMSO | Polar aprotic solvents like DMF stabilize the charged intermediates required for cyclization. THF is preferred for linear coupling to allow easier workup and lower thermal ceiling. |
| Co-Catalyst | CuI (1-3 mol%) | CuI (5-10 mol%) | Copper is essential for rate acceleration at room temp. Higher loading supports the dual role in cyclization mechanisms. |
Experimental Protocols
Protocol A: Synthesis of Linear 2-Alkynyl-4-methoxyaniline
Target: Isolation of the open-chain intermediate without cyclization.
Reagents:
-
2-Iodo-4-methoxyaniline (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (2 mol%)[1]
-
Triethylamine (Et₃N) / THF (1:3 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): In a flame-dried Schlenk tube, combine THF and Et₃N. Sparge with Argon for 15 minutes. Note: Oxygen causes homocoupling (Glaser) of the alkyne and oxidation of the electron-rich aniline.
-
Catalyst Charge: Add Pd(PPh₃)₂Cl₂ and CuI to the tube under a counter-flow of Argon. The solution should turn yellow/tan.
-
Substrate Addition: Add 2-Iodo-4-methoxyaniline followed immediately by the alkyne.
-
Reaction: Stir at Room Temperature (25°C) . Monitor by TLC/LCMS every 30 minutes.
-
End-point: usually 2-4 hours.
-
Observation: If the reaction turns black and stalls, add 1 mol% PPh₃ to re-ligate the Pd.
-
-
Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography on silica (neutralized with 1% Et₃N) to prevent acid-catalyzed cyclization on the column.
Protocol B: One-Pot Synthesis of 5-Methoxy-2-substituted Indole
Target: Direct conversion to the heterocycle.
Reagents:
-
2-Iodo-4-methoxyaniline (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
K₂CO₃ (3.0 equiv) or TBAF (1M in THF, 2.0 equiv)
-
DMF (anhydrous)
Step-by-Step Methodology:
-
Setup: Combine aryl iodide, Pd(OAc)₂, PPh₃, and Base in a reaction vial.
-
Solvent: Add DMF and the alkyne. Cap the vial under Argon.
-
Heating: Heat the mixture to 100°C for 6–12 hours.
-
Workup: Pour into water (precipitates the organic products). Extract with EtOAc.
-
Purification: Standard silica chromatography.
Workflow Decision Tree
Use this logic flow to determine the optimal experimental setup for your specific drug development needs.
Figure 2: Decision tree for selecting reaction conditions based on the desired chemoselectivity.
Troubleshooting & Expert Insights
The "Black Precipitate" Phenomenon
If the reaction mixture turns black rapidly (Pd precipitation) before conversion is complete, the free amine of the substrate is likely displacing the phosphine ligands on the Palladium.
-
Solution: Increase the ligand-to-metal ratio. Use Pd(PPh₃)₄ or add 2 equivalents of free PPh₃ relative to Pd. This shifts the equilibrium back toward the active soluble catalyst [1].
Avoiding Glaser Coupling (Homocoupling)
Electron-rich anilines require highly active catalysts, but this also accelerates the dimerization of the alkyne (Glaser coupling).
-
Solution: Strict exclusion of Oxygen is mandatory.[9] If using expensive alkynes, switch to a Copper-Free protocol using PdCl₂(CH₃CN)₂ with XPhos or Cy*Phine ligands, though this will require heating (60°C) and may risk partial cyclization [2].
Handling the Methoxy Group
The 4-methoxy group acts as an internal electron pump. While it aids the oxidative addition, it makes the final product (the aniline) more prone to oxidation during workup.
-
Tip: Perform workups quickly and avoid prolonged exposure of the crude mixture to light and air.
References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cycles. Source: Journal of the American Chemical Society Citation:J. Am. Chem. Soc.[10]2008 , 130, 15, 5249–5259. URL:[Link]
-
Copper-free Sonogashira coupling: Synthetic Methodologies. Source: Organic Chemistry Portal Citation:Org.[7][10] Lett.2020 , 22, 4938-4943.[10] URL:[Link]
-
Synthesis of Indoles via Palladium-Catalyzed Heteroannulation. Source: Larock, R. C. et al. J. Org.[10] Chem. Citation:J. Org.[10] Chem.1998 , 63, 7652. URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. cetjournal.it [cetjournal.it]
- 7. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. scribd.com [scribd.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
improving yield of cross-coupling reactions with 2-Iodo-4-methoxyaniline HCl
Technical Support Center: 2-Iodo-4-methoxyaniline HCl Optimization
Case ID: CROSS-CPL-2I4MA-HCl Subject: Yield Optimization & Troubleshooting for Palladium-Catalyzed Cross-Couplings Status: Active Guide
Executive Summary
You are working with 2-Iodo-4-methoxyaniline Hydrochloride (HCl) . This substrate presents a specific "dual-threat" to catalytic cycles:
-
The HCl Counter-ion: It acts as a stoichiometric acid, consuming base and potentially altering the pH to a range where transmetallation is inhibited.
-
The Free Amine: Once neutralized, the ortho-amine and para-methoxy group create an electron-rich, chelating nucleophile that can displace ligands on the Palladium center, leading to catalyst deactivation (the "Amine Poisoning" effect).
This guide provides the protocols to neutralize these threats and maximize yield.
Module 1: The "Salt Factor" (Critical Pre-requisite)
The Issue: Many researchers calculate base stoichiometry based on the aryl halide (1.0 equiv). However, the HCl salt immediately quenches the first equivalent of base. If you use 1.5 equiv of base (standard for Suzuki), you effectively only have 0.5 equiv available for the catalytic cycle, stalling the reaction at ~50% conversion.
Protocol A: The "n+1" Rule (In Situ Neutralization)
Best for: High-throughput screening or when isolation is difficult.
If you add the solid HCl salt directly to the reaction vessel, you must modify your base stoichiometry.
| Component | Standard Equiv. | Required Equiv. for HCl Salt | Reason |
| Substrate | 1.0 | 1.0 | Limiting reagent |
| Boronic Acid | 1.2 - 1.5 | 1.2 - 1.5 | Nucleophile |
| Base | 2.0 | 3.0 - 3.5 | 1.0 equiv neutralizes HCl; 2.0+ equiv drives the cycle. |
Recommended Bases:
-
Suzuki:
(3.0 equiv) or (3.0 equiv). Avoid weak bases like as the generated can buffer the pH too low. -
Solvent System: Use a biphasic system (Dioxane/Water 4:1) to ensure the inorganic salt (
) formed upon neutralization dissolves and does not coat the stirring bar.
Protocol B: Ex Situ Free-Basing (Recommended)
Best for: Scale-up (>1g) and sensitive catalysts.
Converting the salt to the free base before the coupling reaction eliminates the acidic variable and improves solubility in non-polar solvents (Toluene).
-
Dissolve 2-Iodo-4-methoxyaniline HCl in minimal water.
-
Slowly add saturated
until pH ~8-9 (bubbling ceases). -
Extract
with Ethyl Acetate (EtOAc).[1] -
Wash organic layer with brine, dry over
, and concentrate. -
Store: Use immediately or store under Argon in the dark (Iodine is light-sensitive).
Module 2: Catalyst & Ligand Selection
The Issue: The amine at the ortho position to the Iodine is perfectly positioned to chelate the Palladium after oxidative addition, forming a stable 5-membered palladacycle that resists transmetallation.
The Solution: Use bulky, electron-rich ligands that sterically prevent the amine from binding to the metal center.
Recommended Catalyst Systems:
| Reaction Type | Primary Recommendation | Secondary Recommendation | Why? |
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ | Pd(OAc)₂ + SPhos | Bidentate ferrocenyl ligands (dppf) resist displacement by the amine. SPhos is bulky enough to block N-coordination. |
| Sonogashira | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ | Standard conditions usually work, but CuI co-catalyst is essential. |
| Buchwald-Hartwig | Pd₂dba₃ + XPhos | BrettPhos Pd G4 | XPhos is the "gold standard" for aniline couplings; prevents catalyst poisoning. |
Module 3: Visualizing the Failure Modes
The following diagram illustrates the two major failure pathways (Acidity and Coordination) and how the optimized protocols bypass them.
Caption: Workflow logic showing how acidity and amine coordination lead to reaction failure, and where interventions (Base Correction, Bulky Ligands) restore the catalytic cycle.
Module 4: Troubleshooting FAQ
Q1: The reaction mixture turned black immediately upon heating, and yield is <10%.
-
Diagnosis: "Palladium Black" formation. The active Pd(0) species decomposed before entering the catalytic cycle.
-
Root Cause: The amine (from your substrate) might be destabilizing the Pd-ligand complex, or the HCl wasn't fully neutralized, causing the ligand to dissociate (phosphines are basic and can be protonated by the HCl!).
-
Fix:
-
Switch to Protocol B (Ex Situ Free-Basing) to ensure no acid is present to protonate your phosphine ligand.
-
Increase ligand loading (L:Pd ratio of 4:1 instead of 2:1).
-
Q2: I see 50% conversion, but the reaction stops. Adding more catalyst doesn't help.
-
Diagnosis: Base exhaustion.
-
Root Cause: You likely used standard stoichiometry (2.0 equiv base). The HCl salt consumed 1.0 equiv, leaving only 1.0 equiv. As the reaction proceeds, the boronic acid releases protons (or boron byproducts) that consume the remaining base.
-
Fix: Add another 2.0 equivalents of base (e.g.,
) immediately.
Q3: I am getting a significant amount of de-halogenated product (Anisidine).
-
Diagnosis: Hydrodehalogenation.[2]
-
Root Cause: This often happens when the transmetallation step is slow (due to crowding or electronics), allowing
-hydride elimination or H-abstraction from the solvent. -
Fix:
-
Switch solvent from THF or Isopropanol (H-donors) to Toluene or DMF .
-
Lower the reaction temperature slightly (
instead of ).
-
Q4: Can I protect the amine to improve yield?
-
Answer: Yes. If the optimization steps above fail, converting the amine to an Acetamide (-NHAc) or Boc-carbamate (-NHBoc) is the ultimate fix.
-
Why: It removes the ability of the nitrogen to coordinate to Palladium and eliminates the acidity issue.
-
Trade-off: Adds two synthetic steps (protection/deprotection).[3] Try the SPhos/dppf catalyst systems first.
-
References
-
BenchChem. (n.d.). 2-Iodo-4-methoxyaniline (CAS 191348-14-8) Technical Data.[4][5][6] Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Iodo-4-methoxyaniline Product Specification & Safety Data Sheet.[6] Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7][8] Chemical Reviews, 95(7), 2457–2483. (Foundational text on base roles in Suzuki coupling).
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[6][8] (Source for Ligand Selection strategies like XPhos/SPhos).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction Mechanism and Protocols.[9] Retrieved from
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. CAS 191348-14-8: 2-IODO-4-METHOXYPHENYLAMINE | CymitQuimica [cymitquimica.com]
- 5. 2-Iodo-4-methoxyphenylamine | 191348-14-8 | Benchchem [benchchem.com]
- 6. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of 2-Iodo-4-methoxyaniline Hydrochloride
Introduction: 2-Iodo-4-methoxyaniline is a critical building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2][3] Its hydrochloride salt form is often preferred for its improved stability and handling characteristics. Achieving high purity of this intermediate is paramount to ensure the desired outcome and yield in subsequent reaction steps. Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.[4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges encountered during the recrystallization of 2-Iodo-4-methoxyaniline hydrochloride.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.
Q1: My 2-Iodo-4-methoxyaniline hydrochloride is not dissolving in the chosen solvent, even with heating. What's wrong?
A1: This is a common issue that typically points to one of three root causes:
-
Insufficient Solvent: You may not be using enough solvent to dissolve the solute at its boiling point. Try adding small, incremental portions of the hot solvent until the solid dissolves completely.
-
Inadequate Heating: Ensure the solvent is heated to its boiling point, as the solubility of 2-Iodo-4-methoxyaniline hydrochloride is significantly higher at elevated temperatures.
-
Incorrect Solvent Choice: The fundamental principle of recrystallization is that the compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures.[6] If the compound remains insoluble even at the solvent's boiling point, the solvent is unsuitable. 2-Iodo-4-methoxyaniline hydrochloride is a salt, making it polar. Therefore, polar solvents like ethanol, methanol, or a mixture with water are appropriate starting points.[7] Non-polar solvents like hexanes or toluene are unlikely to be effective.
Q2: Upon cooling, my compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too saturated or cooling too rapidly.
-
Causality: The high concentration of the solute significantly depresses the freezing point, leading to a supersaturated solution that separates as a liquid.
-
Corrective Actions:
-
Reheat the solution to redissolve the oil.
-
Add a small amount (5-10% more) of the primary solvent (the one in which the compound is more soluble) to reduce the saturation level.[8]
-
Allow the flask to cool much more slowly. Insulating the flask by covering it with a beaker or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal growth.[8]
-
If using a mixed solvent system (e.g., ethanol/water), you may have added too much of the "anti-solvent" (water). Try reheating and adding more of the "good" solvent (ethanol).[9]
-
Q3: The yield of my recrystallized product is very low. What happened to my material?
A3: A low recovery rate can be frustrating but is often preventable. The most common reasons include:
-
Using Too Much Solvent: The most frequent cause of low yield is adding an excessive amount of solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. To rectify this, you can try to boil off some of the solvent to re-saturate the solution and attempt the cooling process again.[8]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the solution may have cooled enough for crystals to form on the filter paper or in the funnel stem. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation once the solution has reached room temperature.[7]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.
Q4: No crystals are forming, even after cooling the solution in an ice bath for an extended period.
A4: The failure to form crystals is usually due to either excessive solvent use or the solution requiring induction to initiate nucleation.
-
Solution is Too Dilute: As mentioned in Q3, too much solvent will keep the compound in solution. The first step should be to concentrate the solution by boiling off some solvent and re-cooling.
-
Induce Crystallization: If the solution appears sufficiently concentrated, you can try the following methods to trigger crystal formation[8]:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If available, add a tiny crystal of the pure 2-Iodo-4-methoxyaniline hydrochloride to the solution. This provides a template for other molecules to deposit onto.
-
Flash Cooling: Dip a glass rod into the solution, remove it, and allow the thin film of solvent to evaporate quickly in a stream of air. The small amount of solid that forms on the rod can then be re-introduced into the bulk solution to act as seed crystals.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent system for 2-Iodo-4-methoxyaniline hydrochloride?
A: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. For a polar salt like 2-Iodo-4-methoxyaniline hydrochloride, polar solvents are the best choice. A mixed-solvent system is often highly effective.
-
Single Solvents: Alcohols like ethanol or methanol are good starting points.[7]
-
Mixed Solvents: A combination of a "good" solvent (in which the compound is soluble) and a "bad" or "anti-solvent" (in which it is less soluble) offers fine-tuned control. For this compound, a mixture of ethanol and water is an excellent choice. You dissolve the compound in the minimum amount of boiling ethanol and then add hot water dropwise until the solution becomes faintly cloudy (turbid). A few more drops of hot ethanol are then added to redissolve the cloudiness, creating a perfectly saturated solution.[6][10]
Q: Why is the rate of cooling so important?
A: The rate of cooling directly impacts the purity of the final crystals.
-
Slow Cooling: Promotes the formation of large, well-defined crystals. The crystallization process is selective, and as the crystal lattice slowly builds, impurity molecules are excluded and remain in the mother liquor.[6]
-
Rapid Cooling (Crashing Out): Causes the solid to precipitate quickly, trapping impurities within the crystal lattice.[8] This defeats the purpose of the purification. Always allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q: What are the critical safety precautions when handling 2-Iodo-4-methoxyaniline hydrochloride?
A: Aniline derivatives are hazardous and must be handled with appropriate care.
-
Toxicity: This class of compounds is toxic if swallowed, inhaled, or absorbed through the skin.[11][12] Some related methoxyanilines are suspected carcinogens.[12][13]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[14][15]
-
Handling: Avoid creating and inhaling dust. If the material is a liquid or oil at room temperature, avoid vapor inhalation.[12]
-
Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with your institution's hazardous waste disposal procedures.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the recrystallization of 2-Iodo-4-methoxyaniline hydrochloride using an ethanol/water mixed-solvent system.
-
Dissolution: Place the crude 2-Iodo-4-methoxyaniline hydrochloride (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and a stir bar. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add more ethanol in small (1-2 mL) portions until a clear solution is obtained at boiling.
-
Addition of Anti-Solvent: While maintaining the boiling temperature, add deionized water dropwise using a Pasteur pipette until the solution becomes persistently turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small portion (2-3 mL) of an ice-cold ethanol/water mixture (use the same approximate ratio as your final solvent mixture). This removes any residual mother liquor containing impurities.
-
Drying: Continue to pull a vacuum through the crystals for 10-15 minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.
Data Summary Table
| Parameter | Solvent System 1 | Solvent System 2 | Notes |
| Compound | 2-Iodo-4-methoxyaniline HCl | 2-Iodo-4-methoxyaniline HCl | |
| Primary Solvent | Ethanol | Methanol | The "good" solvent. |
| Anti-Solvent | Deionized Water | Deionized Water | The "bad" solvent. |
| Dissolution Temp. | ~78 °C (Boiling Ethanol) | ~65 °C (Boiling Methanol) | Dissolve in a minimal amount of hot primary solvent. |
| Cooling Protocol | Slow cool to RT, then ice bath | Slow cool to RT, then ice bath | Rapid cooling traps impurities.[8] |
| Expected Outcome | Formation of off-white to light-tan crystalline needles. | Formation of off-white to light-tan crystalline needles. | Color depends on the purity of the crude material. |
Recrystallization Workflow Diagram
Caption: Workflow for the two-solvent recrystallization of 2-Iodo-4-methoxyaniline hydrochloride.
References
- Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
- Recrystallization of Acetanilide | PDF | Solubility | Solvent - Scribd. (n.d.).
- 2-Iodo-4-methoxyphenylamine | 191348-14-8 - Benchchem. (n.d.).
- Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26).
- Recrystallization Of Acetanilide From Aniline - 1285 Words - Cram. (n.d.).
- Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (n.d.).
- Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Safety Data Sheet - C/D/N Isotopes. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Recrystallization - National Institute of Technology, Tiruchirappalli. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, April 1).
- CAS 191348-14-8: 2-IODO-4-METHOXYPHENYLAMINE | CymitQuimica. (n.d.).
- material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
- Two-Solvent Recrystallization : r/chemhelp - Reddit. (2026, February 9).
- 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc. (2025, August 25).
- 2-IODO-4-METHOXYPHENYLAMINE 191348-14-8 wiki - Guidechem. (n.d.).
Sources
- 1. 2-Iodo-4-methoxyphenylamine | 191348-14-8 | Benchchem [benchchem.com]
- 2. CAS 191348-14-8: 2-IODO-4-METHOXYPHENYLAMINE | CymitQuimica [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. scribd.com [scribd.com]
- 5. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. fishersci.com [fishersci.com]
- 15. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]
preventing deiodination side reactions in 2-Iodo-4-methoxyaniline synthesis
Topic: Preventing Deiodination in 2-Iodo-4-methoxyaniline Synthesis Ticket ID: IODO-OPT-442 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Diagnostic Overview
Welcome to the Halogenation Support Center. You are likely encountering instability during the synthesis of 2-iodo-4-methoxyaniline (also known as 2-iodo-p-anisidine).[1]
The core issue with electron-rich iodo-aromatics like this target is Protodeiodination —the acid-catalyzed reverse reaction where the iodine atom is replaced by a proton.[1] This is driven by the reversibility of Electrophilic Aromatic Substitution (
The Golden Rule: To prevent deiodination, you must break the reversibility loop by managing three vectors: Acidity (pH), Temperature, and Light.
The Deiodination Mechanism (Root Cause Analysis)
The following diagram illustrates the competition between the desired product formation and the acid-catalyzed degradation path.
Figure 1: Mechanistic pathway showing how acidic conditions (H+) drive the equilibrium backward (Red Path), causing product loss.[1] Basic buffers (Green Box) are required to irreversibly trap the proton.
Strategic Protocol Design: The "Buffered" Approach
To stabilize the C-I bond, we must move away from classical acidic iodination (e.g.,
Recommended Reagent System
| Parameter | Classical Method (Risky) | Recommended Method (Stable) | Reason |
| Reagent | Iodine Monochloride ( | NIS (N-Iodosuccinimide) or | |
| Solvent | Acetic Acid / Methanol | Acetonitrile or DMF | Acetic acid promotes protodeiodination. Aprotic polar solvents stabilize the transition state. |
| Additive | None | Ammonium Acetate or | Acts as a proton scavenger to prevent the reverse reaction. |
| Temp | Reflux | 0°C to RT | Heat promotes radical cleavage of the C-I bond.[2] |
Standard Operating Procedure (SOP): Buffered Synthesis
This protocol minimizes HI concentration, the primary driver of deiodination.
-
Preparation: Dissolve 4-methoxyaniline (1.0 eq) in Acetonitrile (
) or DMF (0.5 M concentration). -
Buffering (CRITICAL): Add 0.1 eq of Ammonium Acetate (
) or solid Sodium Bicarbonate ( ) . This buffers the pH to neutral/slightly basic. -
Iodination: Cool to 0°C. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes. Protect from light (wrap flask in foil).
-
Monitoring: Stir at 0°C to Room Temperature (RT). Monitor via TLC/HPLC.
-
Checkpoint: If the reaction turns dark purple, free iodine is forming (decomposition). Add a pinch of sodium thiosulfate.
-
-
Quenching: Pour mixture into a saturated Sodium Thiosulfate (
) solution. This reduces any or radical species immediately. -
Extraction: Extract with Ethyl Acetate. Wash organic layer with saturated
(to remove trace acid) and Brine.
Purification & Workup: The "Danger Zone"
The majority of deiodination occurs after the reaction, specifically during purification on silica gel. Silica is naturally acidic (
Troubleshooting Guide: Purification
Issue: Product decomposes on the column (Purple bands appear)
-
Cause: Acidic sites on silica gel are protonating the ring, ejecting iodine.
-
Solution: You must neutralize your stationary phase.
-
Method A (Pre-treatment): Slurry silica in Hexanes containing 1-2% Triethylamine (TEA) .[1] Flush with pure Hexanes before loading sample.
-
Method B (Eluent Doping): Add 1% TEA to your eluent system (e.g., Hexanes/EtOAc + 1% TEA).
-
Issue: Product turns black during rotary evaporation
-
Cause: Thermal instability. The ortho-iodo/amine arrangement is prone to oxidation.[1]
-
Solution:
-
Keep water bath temperature < 35°C .
-
Do not distill to complete dryness if possible; store as a concentrated solution or crystallize immediately.
-
Store under Argon/Nitrogen in the dark.
-
Purification Workflow Diagram
Figure 2: Decision matrix for purification. Recrystallization is preferred to avoid silica acidity. If chromatography is necessary, amine passivation of silica is mandatory.
Frequently Asked Questions (FAQs)
Q1: Can I use Iodine (
Q2: Why is regioselectivity an issue? I'm seeing di-iodination. A: The amino group (-NH2) and methoxy group (-OMe) are both strong activators.[1] If you use excess reagent, you will hit the other ortho position (creating 2,6-diiodo-4-methoxyaniline).[1]
-
Fix: Use exactly 1.0 or 0.95 equivalents of the iodinating agent. Add it slowly (dropwise) to keep the local concentration low.
Q3: My product is an oil, but literature says it should be a solid. Why? A: Impurities (trace solvent or isomers) often depress the melting point. 2-Iodo-4-methoxyaniline has a low melting point (approx 30-40°C depending on purity) and can supercool into an oil.[1]
-
Fix: Try triturating the oil with cold pentane or hexanes to induce crystallization.
Q4: How do I store the final compound? A: Iodoanilines are photosensitive. Store in an amber vial, under inert gas (Argon), at -20°C. If it turns black over time, it is liberating iodine; wash with thiosulfate and recrystallize.[1]
References
-
Regioselective Iodination Mechanisms
-
Use of NIS for Sensitive Substrates
-
Protodeiodination Kinetics & Mechanism
-
Silica Gel Acidity & Neutralization
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-iodo-4-methoxyaniline and all reagents before handling.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Nonmetal-Catalyzed Iodination of Arenes with Iodide and Hydrogen Peroxide [organic-chemistry.org]
- 4. 175. The mechanism of protodeiodination of p-iodoaniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
solubility issues of 2-Iodo-4-methoxyaniline HCl in non-polar solvents
Technical Support Center: Solubility & Handling Guide Topic: 2-Iodo-4-methoxyaniline Hydrochloride (HCl) CAS (HCl Salt): 1788612-25-8 | CAS (Free Base): 191348-14-8
Executive Summary
You are likely accessing this guide because you are attempting to dissolve 2-Iodo-4-methoxyaniline HCl in a non-polar or moderately polar organic solvent (e.g., Toluene, Hexane, Dichloromethane, or Diethyl Ether) and are observing persistent precipitation or a biphasic sludge.
The Core Issue: There is a fundamental thermodynamic mismatch. You are attempting to dissolve an ionic crystal lattice (the hydrochloride salt) in a solvent that lacks the dielectric constant to support ionization. While the free base (2-Iodo-4-methoxyaniline) is highly lipophilic and soluble in organics, the HCl salt is hydrophilic.
This guide provides validated protocols to overcome this solubility barrier without compromising the integrity of your downstream chemistry (e.g., Buchwald-Hartwig or Suzuki couplings).
Part 1: Diagnostic & FAQ
Q1: Why won't this compound dissolve in Toluene or DCM?
A: The HCl salt exists as an ionic lattice held together by strong electrostatic forces between the anilinium cation (
-
Non-polar solvents (Toluene, Hexane): Have low dielectric constants (
) and cannot stabilize these ions. The energy required to break the crystal lattice is far higher than the solvation energy released, resulting in near-zero solubility. -
The Fix: You must break the ionic pair by deprotonation (converting to free base) or by using a high-dielectric co-solvent .
Q2: Can I just run my reaction as a suspension (heterogeneous mixture)?
A: generally, no , unless your reaction conditions explicitly include a base that can perform in situ neutralization.
-
Risk: If you are performing a transition-metal catalyzed coupling (e.g., Palladium), the free chloride ions (
) from the salt can act as catalyst poisons or displace labile ligands, altering the catalytic cycle [1]. -
Kinetics: Reaction rates in heterogeneous mixtures are surface-area limited and often erratic.
Q3: What is the solubility profile comparison?
| Feature | HCl Salt (CAS: 1788612-25-8) | Free Base (CAS: 191348-14-8) |
| Primary State | Crystalline Solid (High MP) | Brown/Black Liquid or Low-Melting Solid (MP ~40°C) [2] |
| Water Solubility | High (forming acidic solution) | Low (Hydrophobic) |
| Toluene/Hexane | Insoluble | Soluble |
| DCM/EtOAc | Poor/Sparingly Soluble | Highly Soluble |
| Methanol/DMSO | Soluble | Soluble |
Part 2: Troubleshooting Protocols
Decision Matrix: Choosing the Right Protocol
The following logic flow helps you decide whether to convert the salt beforehand or adjust your reaction conditions.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on reaction constraints.
Protocol A: In Situ Neutralization (For Cross-Couplings)
Best for: Suzuki or Buchwald couplings where an inorganic base is already part of the recipe.
Mechanism: The base added for the coupling reaction (e.g.,
-
Calculate Base Load: You must add 1 extra equivalent of base to account for the HCl salt.
-
Standard: 2.0 equiv Base.
-
Adjusted: 3.0 equiv Base.
-
-
Solvent System: Use a biphasic mixture (e.g., Toluene/Water 4:1) or a polar solvent mixture (Dioxane/Water). The water is crucial to dissolve the inorganic base so it can react with the organic ammonium salt [3].
Protocol B: Ex Situ Free-Basing (The "Gold Standard")
Best for: Strictly anhydrous reactions or when precise stoichiometry is critical.
This protocol converts the stable HCl salt into the lipophilic free base (oil/low-melting solid) prior to the main reaction.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Aqueous Sodium Bicarbonate (
) or 1M NaOH.
Step-by-Step Workflow:
-
Dissolution: Suspend the 2-Iodo-4-methoxyaniline HCl in DCM (approx. 10 mL per gram). It will not dissolve yet.
-
Neutralization: Add an equal volume of Saturated
. Shake vigorously in a separatory funnel.-
Observation: The solid will disappear as it converts to the free base and migrates into the DCM layer. Carbon dioxide gas may evolve; vent frequently.
-
-
Extraction: Separate the organic (bottom) layer. Extract the aqueous layer once more with fresh DCM to ensure yield recovery.
-
Drying: Dry the combined organic layers over anhydrous
or . -
Concentration: Filter and evaporate the solvent under reduced pressure.
-
Result: You will obtain 2-Iodo-4-methoxyaniline free base as a dark brown oil or semi-solid.
-
-
Usage: Immediately dissolve this oil in your non-polar reaction solvent (Toluene/Hexane). It will dissolve instantly.
Figure 2: Workflow for converting the hydrophilic HCl salt into the lipophilic free base.
Part 3: Advanced Considerations
Impact on Metal Catalysis
When using the HCl salt directly in Palladium-catalyzed reactions (e.g., synthesis of benzothiazoles or amino-functionalization), be aware that chloride ions are coordinating ligands.
-
Issue: High
can form palladate complexes (e.g., ), which are often less active than the desired phosphine-ligated species. -
Recommendation: If using Protocol A (In Situ), ensure your catalyst system is robust against halide inhibition, or switch to Protocol B to remove chloride entirely [4].
Storage & Stability
-
HCl Salt: Store at room temperature or 2-8°C. Highly stable against oxidation.
-
Free Base: Air and light sensitive. Anilines oxidize to form azo-compounds or polymerization products (darkening color).
-
Advice: Only convert to the free base immediately before use. Do not store the free base for long periods unless under inert atmosphere (Argon/Nitrogen) at -20°C [5].
-
References
-
RSC Advances. "A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination." Royal Society of Chemistry. Link
-
BenchChem. "2-Iodo-4-methoxyaniline | 191348-14-8: Synthesis & Application." BenchChem Data Repository. Link
-
Sigma-Aldrich. "2-Iodo-4-methoxyaniline Product Specification & Safety Data Sheet." MilliporeSigma. Link
-
Organic Chemistry Frontiers. "Catalyst poisoning and halide effects in Buchwald-Hartwig amination." Royal Society of Chemistry.[1] Link
-
PubChem. "2-Iodo-4-methoxyphenylamine Compound Summary (CID 11010336)." National Library of Medicine. Link
Sources
Technical Support Center: Removing Unreacted 2-Iodo-4-methoxyaniline
Welcome to the technical support center for purification challenges in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in removing unreacted 2-Iodo-4-methoxyaniline from their reaction mixtures. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Scenario 1: My desired product is neutral or acidic. How can I efficiently remove the basic 2-Iodo-4-methoxyaniline impurity?
Answer: The most effective method in this case is an acidic wash, a form of liquid-liquid extraction. The underlying principle is the difference in basicity between your product and the aniline starting material. The basic amino group of 2-Iodo-4-methoxyaniline will be protonated by a dilute acid (e.g., 1 M HCl) to form a water-soluble anilinium salt.[1][2] This salt will then partition into the aqueous layer, while your non-basic product remains in the organic solvent.[2]
Detailed Protocol: Acidic Wash Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the two layers to fully separate. The aqueous layer, containing the protonated aniline salt, can be drained and discarded.[1]
-
Repeat: To ensure complete removal, repeat the extraction with a fresh portion of 1 M HCl.
-
Washing: Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine) to remove residual acid and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield your purified product.
Caption: Workflow for Acidic Wash Extraction.
Scenario 2: My product is also basic, making an acidic wash non-selective. What is the alternative?
Answer: When both your product and the aniline impurity are basic, separation must be based on a different physical property, most commonly polarity. Flash column chromatography is the method of choice in this situation.[1] 2-Iodo-4-methoxyaniline is a relatively polar compound due to its amine and methoxy groups. If your product has a significantly different polarity, a good separation can be achieved.
To select an appropriate mobile phase (eluent), first run a Thin Layer Chromatography (TLC) analysis of your crude mixture using a solvent system such as hexanes and ethyl acetate. The goal is to find a solvent ratio that gives a clear separation between the spots corresponding to your product and the starting material.
Scenario 3: The aniline impurity is streaking or "tailing" during silica gel chromatography. How can I improve the peak shape?
Answer: Streaking of basic compounds like anilines on silica gel is a common issue. It arises from the strong interaction between the basic amine and the acidic silanol groups on the surface of the silica.[3][4] This can lead to poor separation and low recovery.
To resolve this, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[3][4][5] Triethylamine (TEA) is a common choice for this purpose.
Protocol: Deactivating Silica Gel with Triethylamine
-
Solvent System: When developing your solvent system via TLC, add 1-3% TEA to the eluent (e.g., for 100 mL of eluent, add 1-3 mL of TEA).[3][5]
-
Column Equilibration: Before loading your sample, flush the packed silica gel column with your TEA-containing eluent. This "deactivates" the silica.[5]
-
Elution: Run the chromatography as usual with the TEA-modified eluent. You should observe significantly improved peak shapes.
Scenario 4: My product is a solid, and I believe the aniline impurity is minor. Is there a simpler method than chromatography?
Answer: Yes, if your product is a solid and the impurity level is low, recrystallization can be a highly effective and economical purification technique.[6] This method relies on differences in solubility between your desired compound and the impurity in a specific solvent at varying temperatures.[7][8][9][10]
The key is to find a suitable solvent or solvent system where your product is highly soluble at high temperatures but poorly soluble at low temperatures, while the aniline impurity remains in solution upon cooling.[10]
General Steps for Recrystallization
-
Solvent Selection: Test various solvents to find one that meets the criteria described above.
-
Dissolution: Dissolve your crude solid in the minimum amount of the chosen solvent at its boiling point.[10]
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Rinse the collected crystals with a small amount of ice-cold solvent to wash away any residual impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent.
Frequently Asked Questions (FAQs)
| Property | Value | Source |
| Molecular Formula | C₇H₈INO | [11][12][13] |
| Molecular Weight | 249.05 g/mol | [11][14][15] |
| Appearance | Yellow to brown solid or liquid | [13][14] |
| Solubility | Sparingly soluble in water (1.7 g/L at 25°C). Soluble in many organic solvents. | [13][16] |
| Storage Temperature | 2-8°C, keep in a dark, dry place. | [14] |
Q2: What are the primary safety concerns when handling 2-Iodo-4-methoxyaniline?
This compound should be handled with care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[17] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[14][15]
Q3: Why is it critical to remove unreacted starting materials from a reaction?
Removing unreacted starting materials is crucial for several reasons:
-
Purity: It ensures the final product meets the required purity standards for subsequent steps or final applications, particularly in pharmaceutical development.
-
Characterization: The presence of impurities can interfere with analytical characterization techniques like NMR, mass spectrometry, and elemental analysis, leading to ambiguous results.
-
Reactivity: Unreacted starting materials can interfere with downstream reactions, leading to unwanted side products and lower yields.
Q4: How can I monitor the success of the purification process?
Thin Layer Chromatography (TLC) is the most common and immediate way to monitor the purification. By spotting the crude mixture, the collected fractions, and the starting material on the same plate, you can visually track the removal of the 2-Iodo-4-methoxyaniline. For a more quantitative assessment, techniques like ¹H NMR spectroscopy, GC-MS, or LC-MS can be used to confirm the absence of the impurity in the final product.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
- Benchchem. (n.d.). Technical Support Center: Column Chromatography of Alpha-Aminoketones.
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2-Iodo-4-methoxyaniline CAS#:191348-14-8. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
(2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodo-4-methoxyphenylamine. Retrieved from [Link]
-
Taylor & Francis Online. (2006, September 23). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Allyloxy)aniline.
-
ResearchGate. (2013, January 29). How to remove aniline from reaction mixture. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. praxilabs.com [praxilabs.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. 2-Iodo-4-methoxyphenylamine | 191348-14-8 | Benchchem [benchchem.com]
- 12. manchesterorganics.com [manchesterorganics.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 2-Iodo-4-methoxyaniline | 191348-14-8 [sigmaaldrich.com]
- 15. 2-Iodo-4-methoxyphenylamine | C7H8INO | CID 11010336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CAS 191348-14-8: 2-IODO-4-METHOXYPHENYLAMINE | CymitQuimica [cymitquimica.com]
- 17. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]
Technical Support Center: Troubleshooting Oxidative Degradation of 2-Iodo-4-methoxyaniline
Welcome to the technical support center for 2-Iodo-4-methoxyaniline (CAS No. 191348-14-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing, identifying, and troubleshooting the oxidative degradation of this critical synthetic building block. Our narrative is structured in a question-and-answer format to directly address the common challenges encountered in the laboratory.
Section 1: Understanding the Molecule's Vulnerability
This section delves into the inherent chemical properties of 2-Iodo-4-methoxyaniline that render it susceptible to oxidative degradation.
Q1: Why is 2-Iodo-4-methoxyaniline so prone to oxidative degradation?
A1: The susceptibility of 2-Iodo-4-methoxyaniline to oxidation is not due to a single feature but rather the synergistic effect of its functional groups. Aromatic amines are, as a class, sensitive to oxidation[1][2][3]. The process typically begins with the loss of a single electron from the nitrogen atom's lone pair to form a highly reactive radical cation[4][5].
The specific structure of 2-Iodo-4-methoxyaniline exacerbates this vulnerability in two key ways:
-
Electron-Donating Groups: Both the primary amine (-NH₂) and the methoxy (-OCH₃) groups are powerful electron-donating groups that activate the benzene ring. They increase the ring's electron density through resonance, making the entire molecule more susceptible to losing an electron (i.e., being oxidized)[6][7][8].
-
Radical Propagation: Once the initial radical cation is formed, it can participate in a cascade of subsequent reactions, including dimerization with another molecule to form colored azo compounds, or further oxidation to nitroso and nitro derivatives[2][9]. The presence of the iodo-substituent can also influence radical pathways[10][11].
Section 2: Identifying Degradation - Causes and Symptoms
Proactive identification is critical. This section outlines the common triggers and observable signs of degradation.
Q2: What are the primary laboratory triggers for the degradation of this compound?
A2: Degradation is almost always initiated by exposure to one or more of the following common laboratory conditions:
-
Atmospheric Oxygen: The most frequent culprit. Storing the compound in a poorly sealed container allows for continuous exposure to air.
-
Light (Photolytic Degradation): UV and even ambient laboratory light can provide the energy to initiate radical chain reactions[1].
-
Elevated Temperatures (Thermal Degradation): Heat accelerates the rate of oxidation. Storing the material at room temperature instead of under refrigeration significantly shortens its shelf life[1][12].
-
Incompatible Materials: Contact with strong oxidizing agents (e.g., hydrogen peroxide, nitric acid) will cause rapid and often uncontrollable degradation[1][12]. Dissolved oxygen in reaction solvents can also act as an oxidant[13].
Q3: What are the visual signs that my sample of 2-Iodo-4-methoxyaniline has degraded?
A3: The most common and immediate sign is a distinct color change . A pure, high-quality sample of 2-Iodo-4-methoxyaniline is typically a liquid or low-melting solid that is light in color (e.g., off-white, light tan, or pale yellow). Upon degradation, you will observe a progression to darker colors:
-
Yellow
-
Amber or Brown
-
Dark Purple, Dark Green, or Black
This discoloration is often due to the formation of highly conjugated, colored impurities like azo dimers and polymeric materials[2][13]. You may also observe the material becoming more viscous or resinous.
Q4: What are the likely chemical structures of the degradation products?
A4: While a complex mixture can form, the primary degradation products arise from the reactivity of the aniline functional group. The initial radical cation can undergo several pathways:
-
Oxidative Dimerization: Two radical cations can couple, ultimately leading to the formation of azo compounds (Ar-N=N-Ar), which are intensely colored. This is a very common pathway for anilines[2].
-
Over-oxidation: The amine group can be successively oxidized to a nitroso (-NO) and then a nitro (-NO₂) group, forming 1-iodo-2-nitro-5-methoxybenzene and related species[9].
-
Polymerization: Extensive radical reactions can lead to the formation of complex, high-molecular-weight polymeric materials.
Section 3: A Systematic Approach to Troubleshooting
When an experiment yields unexpected results, systematically evaluating the starting material is a crucial first step.
Q5: My reaction is failing or giving low yields. How do I confirm if degradation of 2-Iodo-4-methoxyaniline is the cause?
A5: A multi-step analytical approach is recommended. This workflow provides a self-validating system to diagnose the issue.
-
Visual Inspection: First, check the material's color. If it is significantly darker than a reference sample or the certificate of analysis description, degradation is highly likely.
-
Thin-Layer Chromatography (TLC): Perform a quick TLC analysis. A degraded sample will often show a streak of colored impurities at the baseline and multiple new spots compared to a clean reference sample.
-
High-Performance Liquid Chromatography (HPLC): This is the definitive test. Analyze the material using a stability-indicating HPLC method. A degraded sample will show a decreased peak area for the main component and the appearance of new peaks, which are typically more polar (eluting earlier) or significantly less polar than the parent compound. Always run a reference standard if available for comparison.[14][15]
Sources
- 1. 2-Iodo-4-methoxyphenylamine | 191348-14-8 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Reactions of aromatic amines | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04519J [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evidence of Radical Intermediate Generated in the Electrochemical Oxidation of Iodide [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method Development and Validation of Methoxsalen [ijraset.com]
handling hygroscopic nature of aniline hydrochloride salts in synthesis
Welcome to the technical support center for handling aniline hydrochloride salts. This guide is designed for researchers, chemists, and pharmaceutical development professionals who utilize these versatile but challenging reagents. Aniline hydrochloride and its derivatives are key intermediates in numerous synthetic pathways, but their hygroscopic nature frequently introduces variability and can compromise experimental outcomes.[1]
This resource provides in-depth, experience-based answers to common questions, troubleshooting guides for issues arising from moisture contamination, and validated protocols to ensure the integrity of your materials and the success of your synthesis.
Part 1: Frequently Asked Questions - Understanding Hygroscopicity
This section addresses the fundamental principles behind the hygroscopic nature of aniline hydrochloride salts.
Q1: What does it mean for aniline hydrochloride to be "hygroscopic"?
A: Hygroscopy is the tendency of a substance to attract and hold water molecules from the surrounding environment.[2] Aniline hydrochloride is a salt formed from a weak base (aniline) and a strong acid (hydrochloric acid). The anilinium ion (C₆H₅NH₃⁺) can form hydrogen bonds with atmospheric water. This attraction is strong enough that the white, crystalline solid will become damp, clump together, and may eventually deliquesce (dissolve in the absorbed water) if exposed to humid air for a prolonged period.[2][3][4][5] The material Safety Data Sheet (MSDS) for aniline hydrochloride explicitly lists it as a hygroscopic solid that darkens on exposure to air and light.[3][4][5]
Q2: Why is this absorbed water a problem in my synthesis?
A: The presence of even trace amounts of water can have significant negative consequences in many organic reactions:
-
Inaccurate Stoichiometry: When you weigh a hygroscopic salt, you are weighing both the salt and an unknown amount of water. This leads to using less of the reagent than calculated, affecting reaction yields and reproducibility.
-
Reaction Inhibition or Failure: Many organometallic reagents (e.g., Grignards, organolithiums) and dehydrating agents are rapidly quenched by water. Water can also interfere with catalysts or promote unwanted side reactions, such as hydrolysis of intermediates.[6]
-
Poor Product Formation: In reactions like salt formation, the presence of water can prevent the crystallization of the desired product, leading to oils or gums that are difficult to purify.[6] Amine hydrochlorides are often very soluble in water, making their precipitation from aqueous solutions challenging.[6]
Q3: My bottle of aniline hydrochloride looks clumpy and discolored. Is it still usable?
A: Clumping is a clear sign of moisture absorption.[2] Discoloration (turning from white to pale yellow, greenish, or darker) indicates potential degradation due to exposure to air and light, a known characteristic of this compound.[3][4][5][7] While the material may still be usable for some applications after rigorous drying, its purity is compromised. For sensitive, high-stakes syntheses, it is strongly recommended to use a fresh, unopened bottle or to purify the existing material before use.
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section provides solutions to specific problems encountered during experimental work.
Q: My reaction yield is unexpectedly low, and I suspect my aniline hydrochloride is the culprit. How can I confirm this?
A: This is a classic symptom of using a "wet" hygroscopic reagent. The diagram below outlines a systematic approach to troubleshoot this issue.
Caption: Decision workflow for troubleshooting reactions.
Q: I tried to make an anhydrous solution of aniline hydrochloride, but I see some undissolved material. Is this normal?
A: Not necessarily. While solubility limits are a factor, if you are well below the saturation point, the undissolved material could be clumps of salt that have not broken up due to surface moisture. Before assuming insolubility, ensure your solvent is truly anhydrous and that you have provided adequate agitation (stirring/sonication) to break up any aggregates.
Q: My product is an oil/gum instead of the expected crystalline solid. Could water from the aniline hydrochloride be the cause?
A: Yes, this is highly likely. Water can act as an anti-solvent or interfere with the crystal lattice formation of the desired product, resulting in an amorphous gum or oil.[6] To resolve this, you must rigorously exclude water from all reagents and solvents. If you have an oily product, you can try redissolving it in a minimal amount of a suitable solvent and attempting to precipitate it by adding a non-polar, anhydrous anti-solvent, but success depends on removing the contaminating water first. Techniques like azeotropic distillation with toluene can sometimes be used to remove water from a reaction mixture.[8]
Part 3: Best Practices & Validated Protocols
Adhering to strict protocols for handling, drying, and storing hygroscopic salts is critical for reproducible results.
Storage Best Practices
Proper storage is the first line of defense against moisture.
-
Primary Container: Always keep the salt in its original, tightly sealed container.[2] After opening, consider using paraffin film to further seal the cap threads.
-
Secondary Containment: Store the primary container inside a desiccator or a dry box.[9][10][11] A desiccator should contain an active drying agent like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide (P₄O₁₀). Ensure the desiccant is fresh; color-indicating desiccants are useful for this purpose.[9]
-
Environment: The storage area should be cool, dry, and away from direct sunlight.[10][12] Aniline hydrochloride is also light-sensitive.[3][4][7]
Protocol 1: Drying Aniline Hydrochloride via Vacuum Oven
This method is effective for removing absorbed water from the bulk solid.
Objective: To prepare an anhydrous, free-flowing powder from a potentially hydrated aniline hydrochloride salt.
Methodology:
-
Preparation: Place a thin layer of the aniline hydrochloride salt in a clean, dry glass dish (e.g., a crystallization dish or watch glass) to maximize surface area.
-
Loading: Place the dish into a vacuum oven.
-
Drying: Heat the oven to a moderate temperature (typically 60-80°C). Caution: Aniline hydrochloride decomposes upon strong heating, so do not exceed the recommended temperature range.[3][4]
-
Vacuum: Apply a vacuum (typically <10 mmHg).
-
Duration: Dry for at least 12-24 hours. The exact time depends on the initial water content and the amount of salt.
-
Cooling: Release the vacuum using an inert gas (Nitrogen or Argon). Allow the oven and its contents to cool to room temperature under the inert atmosphere before opening. Opening a hot oven to the atmosphere will cause immediate re-absorption of moisture onto the dry powder.
-
Storage: Immediately transfer the dried powder into a sealed container and place it in a desiccator for storage.
Protocol 2: Handling and Weighing in an Inert Atmosphere
For moisture-sensitive reactions, all manipulations should be performed in a controlled, dry environment.[11]
Objective: To weigh and dispense a precise amount of anhydrous aniline hydrochloride without exposure to atmospheric moisture.
Methodology (Glove Box):
-
Preparation: Ensure the glove box antechamber is properly purged and the internal atmosphere has a low moisture content (<10 ppm is ideal).
-
Transfer: Move the sealed container of dried aniline hydrochloride, along with all necessary spatulas, weigh boats/vials, and lab notebook, into the glove box via the antechamber.
-
Equilibration: Allow the container to equilibrate to the glove box atmosphere for at least 20 minutes before opening.
-
Weighing: Open the container and quickly weigh the desired amount of the free-flowing powder into a pre-tared, sealable reaction vessel.
-
Sealing: Tightly seal the reaction vessel and the stock container before removing them from the glove box.
Comparative Analysis of Drying Techniques
| Drying Method | Temperature | Typical Time | Advantages | Disadvantages & Cautions |
| Vacuum Oven | 60-80 °C | 12-24 h | Effective for bulk quantities; simple setup. | Risk of decomposition if overheated; requires cooling under inert gas.[3][4][13] |
| Desiccator (P₄O₁₀) | Ambient | 24-72 h | Very gentle; no risk of thermal decomposition. | Very slow; desiccant is corrosive and must be handled with care. |
| Azeotropic Distillation | Solvent B.P. | 2-6 h | Fast and effective for removing water from a reaction mixture. | Not suitable for drying the solid salt directly; requires a water-immiscible solvent (e.g., toluene).[8] |
Part 4: Advanced Topics - Verification of Anhydrous State
Visual inspection is not sufficient to confirm the absence of water. For quantitative analysis, Karl Fischer (KF) titration is the gold standard.[14]
Q: How can I use Karl Fischer (KF) titration to measure the water content in my aniline hydrochloride?
A: KF titration is a highly accurate method for water determination.[14] Since aniline is a weak base, its hydrochloride salt solution is acidic and generally does not interfere with the KF reaction.[15][16]
Brief Protocol Outline (Coulometric KF):
-
Solvent Preparation: The KF titrator's cell is filled with a suitable anhydrous solvent (e.g., a commercially available KF solvent). The instrument will pre-titrate the solvent to remove any residual moisture.
-
Sample Introduction: A precisely weighed sample of the aniline hydrochloride solid is introduced directly into the titration cell.
-
Titration: The instrument generates iodine coulometrically, which reacts with the water from the sample.
-
Endpoint Detection: An electrochemical endpoint detection system determines when all the water has been consumed.
-
Calculation: The instrument calculates the total mass of water based on the total charge passed and displays the result, typically in ppm or weight percent.
For strongly basic amines, buffering the KF solution with an acid like benzoic acid is necessary to prevent side reactions, but this is generally not required for the acidic aniline hydrochloride salt.[16][17]
References
- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
- Storemasta. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.
- HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts?.
- International Programme on Chemical Safety. (2001, March). ICSC 1013 - ANILINE HYDROCHLORIDE.
- Sigma-Aldrich. (n.d.). Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration.
- International Programme on Chemical Safety & the Commission of the European Communities. (1993). ANILINE HYDROCHLORIDE ICSC: 1013.
- Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage?.
- Sciencemadness Discussion Board. (2021, August 26). Forming oxalte salts of amines.
- Hiranuma Sangyo Co., Ltd. (n.d.). Water contents Amines.
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
- ChemicalBook. (2026, January 13). Aniline hydrochloride | 142-04-1.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- National Center for Biotechnology Information. (n.d.). Benzenamine hydrochloride (1:1). PubChem Compound Summary for CID 8870.
- ChemicalBook. (n.d.). Aniline hydrochloride CAS#: 142-04-1.
- Merck Millipore. (n.d.). Water in Diethanolamine - Karl Fischer application.
- Google Patents. (n.d.). CN113092663A - Method for measuring moisture content in organic amine.
- Pearson+. (n.d.). Aniline reacts with HCl and water under different conditions.
- Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Water Content in Aromatic Amine.
- ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- Reachem chemicals. (n.d.). Aniline Hydrochloride Suppliers | In India.
- Centers for Disease Control and Prevention. (1978). Report of Investigations: Dehydrating Magnesium Chloride by Double-Salt Decomposition.
- ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?.
- Quora. (2021, February 11). Can aniline react with water?.
- National Center for Biotechnology Information. (2020, October 11). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds.
- National Oceanic and Atmospheric Administration. (n.d.). ANILINE HYDROCHLORIDE. CAMEO Chemicals.
- Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
- Google Patents. (n.d.). US1907076A - Hygroscopic salts and their preparation.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions.
Sources
- 1. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 4. ANILINE HYDROCHLORIDE [training.itcilo.org]
- 5. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 11. hepatochem.com [hepatochem.com]
- 12. rawsource.com [rawsource.com]
- 13. How To [chem.rochester.edu]
- 14. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 15. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. hiranuma.com [hiranuma.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Interpretation of 2-Iodo-4-methoxyaniline Hydrochloride
The following guide details the 1H NMR interpretation of 2-Iodo-4-methoxyaniline hydrochloride , comparing it against its free base form to provide a robust framework for identity and purity verification.
Executive Summary
2-Iodo-4-methoxyaniline hydrochloride is a critical intermediate in the synthesis of benzothiazoles and other pharmacophores.[1] Its analysis requires distinguishing the hydrochloride salt from the free base (starting material) and regioisomeric impurities.
This guide provides a definitive spectral interpretation strategy. By comparing the Salt Form (Product) directly with the Free Base (Alternative/Precursor), we establish a self-validating protocol for confirming salt formation and assessing purity.
| Feature | Free Base (Precursor) | Hydrochloride Salt (Product) | Key Diagnostic Change |
| Solvent | CDCl₃ (Standard) | DMSO-d₆ (Required) | Salt is insoluble in CDCl₃. |
| Amine Signal | ~3.5–5.0 ppm (Broad s, 2H) | 9.0–10.5 ppm (Broad s, 3H) | Appearance of broad ammonium signal. |
| Aromatic Region | Upfield (Shielded by -NH₂) | Downfield (Deshielded) | Loss of N-lone pair shielding causes ~0.5–1.0 ppm shift. |
| H-6 Proton | ~6.7 ppm (Ortho to NH₂) | ~7.3–7.5 ppm | Most sensitive probe for salt formation. |
Structural Analysis & Numbering
To ensure accurate assignment, we utilize the following numbering scheme based on the aniline core.
Molecular Structure
-
Position 1: Nitrogen (Amine/Ammonium)
-
Position 2: Iodine (Heavy atom, inductive effect)
-
Position 4: Methoxy (Electron Donating Group)
-
Protons of Interest: H-3, H-5, H-6.
Figure 1: Structural assignment and coupling network for 2-Iodo-4-methoxyaniline HCl.
Experimental Protocol
Sample Preparation
The choice of solvent is not merely for solubility but for spectral integrity.
-
Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6).
-
Why: The hydrochloride salt is ionic and typically insoluble in non-polar solvents like CDCl₃. Furthermore, DMSO-d₆ slows the exchange of the ammonium protons (
), allowing them to be visualized as a distinct integral (3H).
-
-
Concentration: Dissolve ~10–15 mg of sample in 0.6 mL of solvent.
-
Reference: Calibrate to residual DMSO peak (
2.50 ppm).
Data Acquisition Parameters
-
Scans: Minimum 16 scans (to resolve small impurity peaks).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The quaternary carbons and ammonium protons have long relaxation times. A short D1 results in poor integration of the
signal, leading to false "purity" failures.
-
Spectral Interpretation: Salt vs. Free Base
This section details the specific chemical shift changes (
A. The Ammonium Region (Diagnostic)
-
Free Base: The amine protons (
) appear as a broad singlet or flattened hump between 3.5–5.0 ppm (highly variable depending on concentration and water content). -
HCl Salt: The protonated amine (
) appears as a broad singlet between 9.0–10.5 ppm .-
Validation: Integration must be approximately 3H . If the integral is < 2.5H, it suggests incomplete salt formation or deuterium exchange with wet solvent.
-
B. The Aromatic Region (Structural Proof)
Protonation of the amine removes the strong electron-donating capability of the nitrogen lone pair. This leads to a general deshielding (downfield shift) of the aromatic protons.
Table 1: Comparative Chemical Shifts
| Proton | Multiplicity | Coupling (J) | Free Base ( | HCl Salt ( | Shift ( |
| H-3 | Doublet (d) | ~2.8 Hz | 7.21 | 7.30 – 7.45 | +0.1 – 0.2 |
| H-5 | Doublet of Doublets (dd) | 8.8, 2.8 Hz | 6.77 | 6.90 – 7.10 | +0.2 – 0.3 |
| H-6 | Doublet (d) | ~8.8 Hz | ~6.70 | 7.30 – 7.50 | +0.6 – 0.8 |
| -OCH₃ | Singlet (s) | - | 3.74 | 3.75 – 3.85 | Minimal |
*Free Base data referenced from CDCl₃ [1]. Salt shifts are predicted ranges based on Anilinium substituent effects in DMSO-d₆ [2].
Key Mechanism:
-
H-6 (Ortho to N): In the free base, the nitrogen lone pair donates density into the ring, heavily shielding H-6. In the salt, the lone pair is bound to H+, creating a positive charge that withdraws electron density. Consequently, H-6 shifts significantly downfield , often overlapping with H-3.
C. Impurity Profile
Common impurities to check for:
-
Residual Free Base: Look for small doublets upfield (~6.7 ppm).
-
Regioisomers (e.g., 2-Iodo-5-methoxyaniline): Check for different splitting patterns. A singlet in the aromatic region usually indicates a para-substituted impurity or different substitution pattern.
-
Residual Solvents: Ethanol or Ethyl Acetate (often used in HCl salt precipitation).
Decision Workflow
Use this logic flow to interpret your spectrum and validate the product.
Figure 2: Logic gate for validating salt formation via NMR.
References
-
Royal Society of Chemistry (RSC). Supplementary Information: A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination. (Data for 2-Iodo-4-methoxyaniline Free Base). Link
-
ResearchGate. Selection of a Water-Soluble Salt Form of a Preclinical Candidate: NMR shift perturbations of HCl salts. (General principles of Aniline vs. Anilinium shifts). Link
-
National Institutes of Health (NIH) - PubChem. 2-Iodo-4-methoxyaniline Compound Summary. Link
-
Sigma-Aldrich. 2-Iodo-4-methoxyaniline Product Specification & Safety Data. Link
Sources
Technical Guide: Mass Spectrometry Characterization of 2-Iodo-4-methoxyaniline
Executive Summary
2-Iodo-4-methoxyaniline (CAS: 191348-14-8) is a critical trisubstituted benzene intermediate, widely utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical synthesis.[1][2][3] Its structural integrity is defined by three distinct functional groups: an electron-donating amino group, a methoxy group, and a labile iodo substituent.[4]
This guide provides a definitive analysis of its mass spectrometry (MS) behavior. Unlike standard anilines, the presence of the iodine atom introduces a unique "weak-link" fragmentation pathway and a distinct isotopic signature. This document compares the compound's performance under Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers with a self-validating framework for structural confirmation and impurity profiling.
Technical Specifications & Molecular Identity[4][5]
| Property | Specification |
| IUPAC Name | 2-Iodo-4-methoxyaniline |
| Formula | C₇H₈INO |
| Exact Mass | 248.9651 Da |
| Molecular Weight | 249.05 g/mol |
| Monoisotopic Mass | 248.9651 (Dominant due to ¹²⁷I) |
| Key Structural Features | Ortho-iodo (labile), Para-methoxy (resonance stabilizing) |
Comparative Analysis: Ionization Modalities
Selecting the correct ionization source is pivotal for detecting this molecule versus its de-iodinated degradation products.
Comparison 1: Hard vs. Soft Ionization
| Feature | Electron Ionization (EI) - 70 eV | Electrospray Ionization (ESI+) |
| Primary Ion Observed | M⁺• (m/z 249) | [M+H]⁺ (m/z 250) |
| Fragmentation Degree | High. Extensive in-source fragmentation. | Low. Preserves molecular integrity. |
| Key Utility | Structural Elucidation. The fragmentation pattern confirms the position of the iodine via loss of radical I•. | Quantitation & Screening. Ideal for LC-MS monitoring of reaction mixtures. |
| Detection Limit | Moderate (Nanogram range). | High Sensitivity (Picogram range). |
| Isotopic Pattern | Clean M+ (No M+2). ¹²⁷I is monoisotopic.[5] | Clean [M+H]+. Adducts (Na+, K+) may appear. |
Comparison 2: Structural Analog Differentiation
The mass spectrum of 2-Iodo-4-methoxyaniline is distinct from its non-iodinated precursor, p-Anisidine (4-Methoxyaniline) .
-
2-Iodo-4-methoxyaniline: Base peak often shifts to m/z 122 ([M-I]⁺) or retains M⁺ depending on energy.
-
p-Anisidine: M⁺ at m/z 123. Major fragment at m/z 108 ([M-CH₃]⁺).
-
Differentiation: The mass shift of 126 Da (Iodine vs Hydrogen) allows for immediate discrimination. The absence of the M+2 peak (characteristic of Chloro/Bromo analogs) confirms Iodine.[6]
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 2-Iodo-4-methoxyaniline is governed by the relative bond dissociation energies (BDE). The C-I bond (~65 kcal/mol) is significantly weaker than the C-O (~90 kcal/mol) or C-N bonds, making iodine loss the primary fragmentation event in EI.
Primary Pathways (EI-MS)
-
Pathway A: Deiodination (Dominant)
-
Mechanism: Homolytic cleavage of the C-I bond.
-
Transition: m/z 249 (M⁺•) → m/z 122 ([M-I]⁺).
-
Significance: The resulting ion (C₇H₈NO⁺) is chemically equivalent to the p-anisidine cation, which further fragments.
-
-
Pathway B: Methoxy Radical Loss
-
Mechanism: Loss of methyl radical (•CH₃) from the methoxy group to form a quinoid-like cation.
-
Transition: m/z 249 → m/z 234 ([M-CH₃]⁺).
-
Competition: This pathway competes with iodine loss but is generally less favorable due to the higher BDE of the O-C bond compared to Ar-I.
-
-
Pathway C: Secondary Fragmentation
-
Mechanism: The m/z 122 fragment loses a methyl radical (•CH₃) to form m/z 107, or loses CO (28 Da) to form m/z 94.
-
Visualization of Fragmentation Logic
The following diagram maps the causal relationships in the fragmentation cascade.
Figure 1: Mechanistic fragmentation tree for 2-Iodo-4-methoxyaniline under Electron Ionization (70 eV).
Experimental Protocol: Self-Validating Workflow
To replicate these results, use the following standardized protocol. This workflow includes a "System Suitability Test" to ensure data integrity.
Step 1: Sample Preparation
-
Solvent: HPLC-grade Methanol or Acetonitrile.
-
Concentration: 10 µg/mL (10 ppm).
-
Pre-check: Ensure no yellowing of the solution (indicates iodine liberation/degradation).
Step 2: Instrument Configuration (GC-MS vs. LC-MS)
| Parameter | GC-MS (Structural ID) | LC-MS (Purity/Quant) |
| Column | Rxi-5Sil MS (30m x 0.25mm) | C18 Reverse Phase (2.1 x 50mm) |
| Carrier/Mobile Phase | Helium (1 mL/min) | A: Water + 0.1% Formic AcidB: ACN + 0.1% Formic Acid |
| Temp/Gradient | 50°C (1 min) → 300°C @ 20°C/min | 5% B to 95% B over 5 mins |
| Source Temp | 230°C | 350°C (Gas Temp) |
| Scan Range | m/z 40 - 300 | m/z 100 - 400 |
Step 3: Data Validation (The "Iodine Rule")
Validation Check: To confirm the peak is 2-Iodo-4-methoxyaniline and not an impurity:
-
Check m/z 249: Is it present?
-
Check Mass Defect: Iodine has a negative mass defect relative to hydrocarbons. The exact mass is 248.965 , slightly lower than a purely organic equivalent.
-
Check Isotope: Verify the absence of an M+2 peak. If you see a peak at m/z 251 with ~30% intensity (Chlorine) or ~100% intensity (Bromine), the sample is contaminated or misidentified. Iodine is monoisotopic (100% ¹²⁷I).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11010336, 2-Iodo-4-methoxyaniline. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Iodoanilines. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-iodo-4-methoxyaniline;CAS No.:191348-14-8 [chemshuttle.com]
- 3. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Iodo-4-methoxyphenylamine | C7H8INO | CID 11010336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Optimizing Elemental Analysis for 2-Iodo-4-methoxyaniline HCl
The following technical guide is structured to provide an authoritative, field-validated approach to the elemental analysis (EA) of 2-Iodo-4-methoxyaniline Hydrochloride . It deviates from standard templates to address the specific chemical challenges posed by high-halogen, ionic matrices.
The Analytical Challenge: Matrix Profiling
2-Iodo-4-methoxyaniline HCl (CAS: 1788612-25-8) presents a unique "stress test" for standard combustion analysis. Unlike simple organic molecules, this compound is dominated by heteroatoms—specifically Iodine and Chlorine—which constitute over 56% of its total mass .
For researchers and QC scientists, this creates two critical failure points:
-
Incomplete Combustion: The heavy iodine atom can inhibit complete oxidation, leading to "soot" formation and low Carbon recovery.
-
Halogen Interference: The simultaneous release of
and gas can saturate standard reduction tubes (Copper) or halogen traps (Silver wool), causing baseline drift and phantom Nitrogen peaks.
Theoretical Composition Baseline
Before selecting a standard, the theoretical "Golden Target" must be established.
-
Formula:
(Base + ) -
Molecular Weight: 285.51 g/mol
| Element | Count | Mass Contribution | Theoretical % | Tolerance Limit (±0.4%) |
| Carbon | 7 | 84.08 | 29.45% | 29.05 – 29.85% |
| Hydrogen | 9 | 9.07 | 3.18% | 2.78 – 3.58% |
| Nitrogen | 1 | 14.01 | 4.91% | 4.51 – 5.31% |
| Iodine | 1 | 126.90 | 44.45% | Method Dependent |
| Chlorine | 1 | 35.45 | 12.42% | Method Dependent |
Comparative Analysis of Calibration Standards
To achieve the tolerances above, the choice of calibration standard is not merely procedural—it is the primary determinant of accuracy. Below is a comparison of the three dominant calibration strategies.
Option A: The Universal Standard (Acetanilide)
-
Composition:
-
Role: The industry default for CHN calibration.
-
Performance on Target:
-
Pros: High purity, stable, excellent C/N linearity.
-
Cons: High Risk. Acetanilide contains no halogens. Calibrating with a halogen-free standard for a 56% halogen sample ignores the "matrix effect." The combustion dynamics (flash point, oxygen demand) differ significantly from the target.
-
Verdict: Suitable only for rough estimation. Likely to yield high Carbon errors due to uncompensated trap saturation.
-
Option B: The Heteroatom Proxy (Sulfanilamide)
-
Composition:
-
Role: Standard for N/S analysis; introduces a heteroatom (Sulfur) to mimic difficult combustion.
-
Performance on Target:
-
Pros: Better mimics the oxygen demand of heteroatom-rich molecules.
-
Cons: Sulfur behaves differently than Iodine. While it stresses the reduction tube, it does not replicate the volatility of Iodine gas (
). -
Verdict: Better than Acetanilide, but still lacks the halogen mass-balance verification.
-
Option C: The Matrix-Matched Standard (o-Iodobenzoic Acid)
-
Composition:
-
Role: The "Gold Standard" for iodinated compounds.
-
Performance on Target:
-
Pros: Direct Validation. It contains ~51% Iodine, closely matching the 44% Iodine load of the target. It forces the instrument to demonstrate it can handle high-mass halogen removal before running your sample.
-
Cons: More expensive; requires careful handling.
-
Verdict: Mandatory for High-Integrity Data. This is the only scientifically robust choice for validating 2-Iodo-4-methoxyaniline HCl.
-
Experimental Protocol: The "Self-Validating" Workflow
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol includes a "Check-Standard" step that validates the system state before the sample is consumed.
Reagents & Equipment[1][2]
-
Instrument: Flash Combustion Analyzer (e.g., Thermo FlashSmart, Elementar vario).
-
Combustion Aid: Vanadium Pentoxide (
) or Tungsten Trioxide ( ). Crucial for breaking the C-I bond. -
Standard: o-Iodobenzoic Acid (NIST Traceable).
Step-by-Step Methodology
1. Pre-Analysis Conditioning (The "Wake-Up" Run)
-
Run 3 "Bypass" samples (high content Nitrogen, e.g., Aspartic Acid) to saturate the adsorption sites in the column and remove atmospheric Argon.
-
Why: Iodine is "sticky." A fresh system often yields low results for the first few halogenated runs.
2. The Matrix-Match Calibration
-
Weigh 1.5 mg to 2.5 mg of o-Iodobenzoic Acid .
-
Add 5–10 mg of
directly into the tin capsule. -
Mechanism:[1] The
acts as an oxygen donor and catalyst, ensuring the refractory Iodine does not trap Carbon in the ash. -
Acceptance Criteria: The K-factor (response factor) must be stable (RSD < 1.0%).
3. Sample Preparation (The Hygroscopic Control)
-
Warning: HCl salts are hygroscopic. Absorbed water will inflate %H and dilute %C/%N.
-
Action: Dry 2-Iodo-4-methoxyaniline HCl in a vacuum desiccator over
for 4 hours prior to weighing. -
Weigh 2.0 mg (±0.005 mg) into a tin capsule.
-
Add 10 mg
. Fold tightly to exclude air.
4. Run Sequence
-
Blank (Empty Tin +
) -
Standard (o-Iodobenzoic Acid) -> Must be within ±0.3% of theoretical.
-
Sample: 2-Iodo-4-methoxyaniline HCl
-
Sample: 2-Iodo-4-methoxyaniline HCl
-
Standard (Check) -> Drift verification.
Visualization of Logic & Workflow
The following diagram illustrates the critical decision pathways and chemical transformations occurring during the analysis.
Caption: Decision logic for standard selection and the chemical pathway for halogenated combustion analysis.
Summary of Recommendations
| Feature | Acetanilide (Generic) | o-Iodobenzoic Acid (Optimized) |
| Matrix Match | Poor (No Halogens) | Excellent (High Iodine) |
| Combustion Aid | Optional | Required ( |
| Accuracy Exp. | ± 0.8% (Likely Fail) | ± 0.2% (Publication Quality) |
| Primary Use | Routine maintenance | Validation of I/Cl compounds |
Conclusion: For the validation of 2-Iodo-4-methoxyaniline HCl, reliance on generic standards is a procedural error. The high mass percentage of Iodine requires a Matrix-Matched Calibration using o-Iodobenzoic acid and the mandatory inclusion of combustion catalysts (
References
-
Sigma-Aldrich. 2-Iodo-4-methoxyaniline Product Specification & CAS Data. Retrieved from .
-
Thermo Fisher Scientific. CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. (Demonstrates standard selection principles). Retrieved from .
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for Microanalysis (o-Iodobenzoic Acid). Retrieved from .
-
University of British Columbia (UBC). Summary of CHNS Elemental Analysis Common Problems & Standard Tolerances. Retrieved from .
- Royal Society of Chemistry.Microanalysis of Halogenated Compounds: Best Practices. (General reference for V2O5 usage in halogen combustion).
Sources
Technical Comparison Guide: UV-Vis Spectral Profiling of 2-Iodo-4-Methoxyaniline Derivatives
The following guide provides an in-depth technical comparison and spectral profiling of 2-Iodo-4-methoxyaniline (CAS 191348-14-8), a critical intermediate in the synthesis of complex pharmacophores such as ibogaine analogs and benzothiazoles.
Executive Summary & Application Context
2-Iodo-4-methoxyaniline is a tri-functionalized benzene derivative widely utilized in drug development as a scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).[1] Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic amino group (
For researchers, accurate UV-Vis spectral characterization is essential for:
-
Reaction Monitoring: Tracking the consumption of the starting material (4-methoxyaniline) during iodination.[1]
-
Purity Assessment: Distinguishing the product from oxidized impurities (often indicated by a "brown/black" discoloration in crude samples).[1]
-
Photostability Studies: Understanding the molecule's susceptibility to photo-degradation due to the labile C-I bond.
Comparative Spectral Analysis
The UV-Vis absorption profile of 2-Iodo-4-methoxyaniline is best understood by comparing it to its structural precursors.[1] The introduction of auxochromes (
Table 1: Comparative UV-Vis Absorption Data
| Compound | Structure | Primary | Secondary | Electronic Effect (Mechanism) |
| Aniline | ~230 (E2 band) | ~280 (B band) | ||
| 4-Methoxyaniline | ~235 | 295 – 300 | Strong mesomeric (+M) effect of | |
| 2-Iodoaniline | ~230 | ~285 – 290 | Iodine heavy atom effect (spin-orbit coupling) broadens peaks; steric bulk may slightly twist | |
| 2-Iodo-4-methoxyaniline | Target | ~240 | 305 – 315 | Synergistic Effect: The |
Note on Visual Appearance: While pure anilines are often colorless, 2-Iodo-4-methoxyaniline is frequently described as an "orange oil" or "brown solid" in literature.[1] This significant absorption in the visible region (>400 nm tail) is often due to the formation of charge-transfer complexes or minor oxidation products (iminoquinones), which are common in electron-rich iodo-anilines.[1]
Mechanistic Insight: The "Push-Pull" & Steric Conflict
-
The "Push": The methoxy group at the para position is a strong electron donor (+M), significantly raising the energy of the HOMO (
). This reduces the required for excitation, pushing the absorption maximum from 280 nm (aniline) to ~300 nm. -
The Iodine Effect: The iodine atom at the ortho position introduces two competing factors:
-
Bathochromic Shift: Iodine is highly polarizable and can donate electrons via resonance (+M), which typically shifts absorption to longer wavelengths (red-shift).[1]
-
Steric Inhibition: The large iodine atom can force the adjacent
group out of planarity with the benzene ring. This de-conjugation would theoretically cause a blue shift (hypsochromic).[1] However, in 2-iodo-4-methoxyaniline, the strong electronic drive of the para-methoxy group usually dominates, retaining the high-wavelength absorption (~305+ nm).
-
Experimental Protocol: UV-Vis Characterization
To ensure reproducible data, the following protocol controls for solvent polarity and pH, which critically affect the spectra of aniline derivatives.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[1] Avoid Acetone (absorbs at 330 nm).[1]
-
Blank: Pure solvent from the same lot.[1]
-
Cuvette: Quartz (1 cm path length).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–800 nm).[1]
Step-by-Step Workflow
-
Stock Preparation: Dissolve 5 mg of 2-Iodo-4-methoxyaniline in 10 mL of MeOH to create a ~2 mM stock solution. Note: If the sample is dark brown, filter through a 0.2
m PTFE filter to remove oxidized particulates. -
Dilution: Dilute 100
L of stock into 10 mL of MeOH (Final concentration: ~20 M). The solution should be visually clear or very faint yellow.[1] -
Baseline Correction: Run a baseline scan with pure MeOH in both sample and reference cuvettes.
-
Measurement: Scan the sample from 800 nm down to 200 nm.
-
Data Processing: Subtract the blank. Identify
using the second derivative method if peaks are broad.[1]
Diagram 1: Experimental Workflow Logic
Caption: Standardized workflow for spectral characterization of labile aniline derivatives.
Synthesis & Spectral Evolution
Understanding the synthesis pathway helps in interpreting the spectrum. The transformation from 4-methoxyaniline to 2-iodo-4-methoxyaniline involves the electrophilic substitution of iodine.[1]
Diagram 2: Electronic Structure & Synthesis Flow
Caption: Evolution of spectral properties during the iodination of p-anisidine.
References
-
Synthesis & Characterization: Li, F., et al. (2014).[1] "A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids."[1][2] RSC Advances.
-
Ibogaine Analogs: Jana, G.K., & Sinha, S. (2012).[1] "Total synthesis of ibogaine, epiibogaine and their analogues." Tetrahedron.
-
Spectral Data (Parent Compound): NIST Chemistry WebBook.[1] "Benzenamine, 4-methoxy- UV/Visible Spectrum."
- General Principles: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Explaining auxochromic shifts of -OMe and -I substituents).
Sources
Comparative Guide: Commercial Purity Grades of 2-Iodo-4-methoxyaniline (CAS 191348-14-8)
[1]
Executive Summary: The "State of Matter" Proxy
For researchers utilizing 2-Iodo-4-methoxyaniline (CAS 191348-14-8) , the physical state of the commercial product is the most immediate indicator of purity.[1] While often listed in databases with conflicting physical descriptions (liquid vs. solid), this discrepancy is chemically significant:[1]
-
High Purity (>98%): Typically exists as an off-white to yellow solid or semi-solid with a melting point near 35–40°C.[1]
-
Technical Grade (~95%): Almost exclusively supplied as a brown to black viscous liquid or oil.[1]
The "liquefaction" of this compound at room temperature is a colligative property effect caused by impurities—primarily oxidation byproducts and residual starting materials—depressing the melting point. This guide analyzes the implications of these grades on sensitive cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and provides protocols for remediation.[1]
Commercial Grade Landscape
The market for 2-Iodo-4-methoxyaniline is bifurcated into "Technical" and "Synthesis" grades.[1] There is rarely a standardized "Pharma Grade" (>99.9%) available off-the-shelf; such quality usually requires custom purification or synthesis.[1]
Table 1: Comparative Specifications of Commercial Grades
| Feature | Technical Grade | Synthesis Grade | High Purity (Custom) |
| Typical Purity | 95% (HPLC) | 97% – 98% (HPLC) | >99% (HPLC) |
| Appearance | Dark brown/Black Liquid | Yellow/Orange Solid or Semi-solid | Off-white Crystalline Solid |
| Major Impurities | p-Anisidine (>2%), Oxidation tars, Free Iodine | p-Anisidine (<0.5%), Isomers | Trace solvent |
| Storage Stability | Low (Rapid darkening) | Moderate (Stable at 2-8°C) | High (Under Argon) |
| Primary Use | Early-stage screening, robust reactions | Kinetics studies, library synthesis | GMP manufacturing, late-stage coupling |
| Cost Factor | 1.0x (Baseline) | 2.5x – 3.0x | 10x+ |
Technical Deep Dive: Impurity Profile & Impact
The Degradation Pathway
The "browning" of commercial samples is not merely cosmetic. It indicates the formation of azo-dimers and quinoid species driven by the oxidation of the electron-rich aniline ring.[1] Furthermore, the carbon-iodine bond is susceptible to homolytic cleavage under light, generating free iodine radicals that further catalyze degradation.[1]
Impact on Cross-Coupling Methodologies
In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), purity is critical for two reasons:
-
Catalyst Poisoning: Free amines (like unreacted p-anisidine) and sulfur/heavy metal traces can coordinate competitively with the Pd center, altering the effective ligand-to-metal ratio.[1]
-
Oxidative Addition Interference: Oxidized impurities (quinones) can act as redox sinks, interfering with the reduction of Pd(II) precatalysts to the active Pd(0) species.
Critical Insight: In "homeopathic" catalysis (ultra-low Pd loading), the presence of trace impurities in 95% grade material can completely shut down the catalytic cycle, whereas standard loadings (1-5 mol%) might mask the issue through brute force.[1]
Visualization: Synthesis & Degradation Logic
The following diagram illustrates the origin of common impurities and the degradation pathway leading to the "brown oil" state.
Figure 1: Synthesis pathway showing the origin of critical impurities and the oxidative degradation that leads to the darkening of lower-grade commercial samples.[1]
Experimental Protocols
Purity Assessment (HPLC)
Before committing valuable advanced intermediates to a coupling reaction, validate the aniline purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (impurities).
-
Acceptance Criteria: Main peak >98% area integration. If <95%, purification is mandatory for sensitive applications.
Purification Protocol (Flash Chromatography)
Since the compound is often a low-melting solid or oil, recrystallization is inefficient and leads to significant yield loss.[1] Flash chromatography is the preferred method for upgrading Technical Grade (95%) to Synthesis Grade (>98%).
Materials:
-
Silica Gel (230-400 mesh).[1]
-
Eluent: Hexanes / Ethyl Acetate.
Procedure:
-
Load: Dissolve the dark crude aniline in a minimum amount of Dichloromethane (DCM). Load onto a silica column pre-equilibrated with 95:5 Hexanes:EtOAc.
-
Elute: Run a gradient from 5% to 20% Ethyl Acetate in Hexanes.
-
Concentrate: Evaporate fractions at <40°C.
-
Result: The resulting oil should solidify upon cooling to 4°C or seeding, yielding a yellow/off-white solid.[1]
Decision Matrix: When to Purify?
Use this logic flow to determine if the commercial grade you possess is sufficient for your specific application.
Figure 2: Operational decision tree for handling commercial 2-Iodo-4-methoxyaniline batches based on physical appearance and downstream application requirements.
References
-
BenchChem. (2026).[2] 2-Iodo-4-methoxyphenylamine Product Specifications and Safety Data. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 2-Iodo-4-methoxyaniline CAS 191348-14-8 Product Detail. Retrieved from [1]
-
Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling—Guideline for Elucidating Catalysts. ChemRxiv. Retrieved from [1]
-
PubChem. (2025).[3][4] Compound Summary: 2-Iodo-4-methoxyaniline (CID 11010336).[1] National Center for Biotechnology Information.[2] Retrieved from [1]
-
Yang, Z. (2018).[2] Preparation method of 2-iodo-4-methoxyaniline. SciSpace. Retrieved from [1]
Beyond Spectral Inference: The Definitive Structural Validation of 2-Iodo-4-methoxyaniline via Single Crystal X-Ray Diffraction
Executive Summary: The Case for Absolute Configuration
In pharmaceutical intermediate synthesis, 2-Iodo-4-methoxyaniline (CAS 191348-14-8) serves as a critical scaffold for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). However, its structural validation is frequently limited to
This guide argues that Single Crystal X-Ray Diffraction (SC-XRD) is not merely a characterization tool but a necessary validation checkpoint for this compound. Unlike spectroscopy, which infers structure from energy transitions, SC-XRD provides a direct electron-density map of the molecule, offering absolute certainty regarding halogen positioning and solid-state stability (polymorphism).
Comparative Analysis: XRD vs. Spectral Alternatives
The following matrix compares SC-XRD against standard spectroscopic methods for validating 2-Iodo-4-methoxyaniline.
| Feature | Single Crystal XRD | Mass Spectrometry (HRMS) | |
| Primary Output | 3D Electron Density Map | Chemical Shift ( | Mass-to-Charge Ratio ( |
| Regioisomer Resolution | Absolute (Direct visualization of I vs. OMe position) | Inferential (Requires analysis of splitting patterns/NOE) | Low (Isomers often have identical fragmentation) |
| Stereochemistry | Defines absolute configuration | Relative (requires chiral shift reagents) | None |
| Solid-State Insight | Reveals packing, H-bonds, & Halogen bonds | None (Solution state only) | None |
| Sample Requirement | Single Crystal (~0.1–0.3 mm) | ~5–10 mg in solution | <1 mg |
| Turnaround Time | 2–24 Hours (Source dependent) | 10–30 Minutes | <5 Minutes |
The "Isomer Trap" in NMR
In 2-Iodo-4-methoxyaniline, the aromatic protons exhibit an ABC or ABX system. A regioisomer like 2-methoxy-4-iodoaniline produces a similar splitting pattern. While 2D NMR (HMBC) can resolve this, it requires high purity and expert interpretation. SC-XRD resolves this instantly by locating the heavy Iodine atom (
Technical Deep Dive: The Validated Workflow
To achieve authoritative structural confirmation, the following experimental protocol is recommended. This workflow moves from crude synthesis to crystallographic refinement.
Step 1: Crystal Growth (The Critical Bottleneck)
Anilines are often oily or amorphous. High-quality crystals are required for diffraction.
-
Method: Slow Evaporation or Vapor Diffusion.
-
Solvent System: Ethyl Acetate (solvent) / Hexane (antisolvent).
-
Protocol: Dissolve 20 mg of 2-Iodo-4-methoxyaniline in 1 mL EtOAc. Place in a small vial. Place this vial inside a larger jar containing 5 mL Hexane. Cap the large jar.
-
Mechanism: Hexane vapor diffuses into the EtOAc, slowly lowering solubility and promoting ordered lattice formation driven by
-stacking and halogen bonding.
Step 2: Data Collection & Refinement
-
Radiation Source: Molybdenum (
, Å) is preferred over Copper for iodinated compounds to minimize absorption effects caused by the heavy Iodine atom. -
Temperature: Collect at 100 K (cryostream) to reduce thermal motion (Debye-Waller factor) and improve resolution of the methoxy group conformation.
Step 3: Structural Analysis Targets
When analyzing the solved structure, verify these specific parameters to confirm identity:
-
C–I Bond Length: Expect
Å. Deviations suggest disorder or wrong assignment. -
Halogen Bonding: Look for intermolecular interactions where the Iodine acts as a Lewis acid (
-hole) toward the Nitrogen lone pair of a neighboring molecule ( distance < sum of van der Waals radii). This is a fingerprint of solid-state stability.
Visualization of the Validation Logic
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: The Structural Validation Workflow
Caption: Linear workflow for converting crude synthetic material into a validated crystallographic model.
Diagram 2: Decision Matrix - When to use XRD?
Caption: Decision tree highlighting that isomer ambiguity and solid-state analysis trigger the mandatory use of XRD.
Scientific Integrity: Why This Matters
The validation of 2-Iodo-4-methoxyaniline is not academic pedantry; it is a safety and efficacy requirement in drug development.
The Halogen Bond Factor
Recent studies in crystal engineering have shown that iodine-substituted anilines often form Halogen Bonds (XB) . In the crystal lattice of 2-Iodo-4-methoxyaniline, the iodine atom (
-
Significance: These non-covalent interactions (
) are directional and tunable. If your drug substance relies on this intermediate, variations in these packing forces (polymorphism) can alter the melting point and dissolution rate of the final API (Active Pharmaceutical Ingredient). -
Validation: Only XRD can detect if the material is crystallizing in a thermodynamically stable form driven by these halogen bonds, or a metastable kinetic form.
Self-Validating the Structure (CheckCIF)
To ensure the trustworthiness of your crystallographic data, the final model must pass the IUCr CheckCIF protocols. Key alerts to watch for in this specific molecule:
-
Alert A: Large residual electron density near Iodine (indicates absorption correction failure).
-
Alert B: Hirshfeld test failures (indicates wrong atom assignment, e.g., swapping N and O).
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The World’s Repository for Small-Molecule Crystal Structures. [Link]
-
G. R. Desiraju, et al. "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 2013. [Link]
-
H. G. Brittain. "NMR Spectroscopy and X-ray Crystallography: Complementary Tools for Structural Analysis." Pharmaceutical Technology, 2018.[1] [Link]
-
PubChem. Compound Summary: 2-Iodo-4-methoxyaniline (CID 11010336). [Link][2]
Sources
A Comparative Guide to TLC Staining Methods for Detecting 2-Iodo-4-methoxyaniline
For researchers and professionals in drug development and organic synthesis, Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing compound purity. The subject of our focus, 2-Iodo-4-methoxyaniline, is a key building block in the synthesis of various complex molecules, including pharmaceuticals.[1] Its unique structure, featuring a primary aromatic amine, an iodo group, and a methoxy group, necessitates a well-chosen visualization strategy for accurate and sensitive detection on a TLC plate. This guide provides an in-depth comparison of suitable staining methods, grounded in experimental principles and practical insights.
Part 1: Foundational Non-Destructive Visualization
Before employing any destructive chemical stain, it is imperative to start with non-destructive methods. These techniques are rapid, preserve the sample for potential further analysis, and are often sufficient for routine monitoring.
Ultraviolet (UV) Light (254 nm)
-
Principle of Detection: 2-Iodo-4-methoxyaniline contains an aromatic ring, which can absorb short-wave UV light. When a TLC plate embedded with a fluorescent indicator (F254) is exposed to 254 nm UV light, it fluoresces, typically appearing bright green. The analyte spot absorbs this UV radiation, preventing the indicator below it from fluorescing, thus appearing as a dark spot against the bright background. This phenomenon is known as fluorescence quenching.[2]
-
Experimental Protocol:
-
Develop the TLC plate in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate as a starting point[1]).
-
Thoroughly dry the plate to remove all mobile phase solvent.
-
Place the plate under a short-wave (254 nm) UV lamp in a dark environment.
-
The compound will appear as a dark purple or black spot. Circle the spot with a pencil for a permanent record.
-
-
Performance: This is the fastest and most straightforward method. Its effectiveness is high for aromatic and conjugated systems.[2] However, its sensitivity can be lower than chemical stains, and it is ineffective for compounds lacking a UV chromophore.
Iodine Vapor
-
Principle of Detection: Iodine vapor is a relatively general and semi-non-destructive visualizing agent. The vapor adsorbs onto the surface of many organic compounds, forming a colored complex. This interaction is particularly effective for unsaturated and aromatic compounds.[3] The spots typically appear as brown or yellow-brown.
-
Experimental Protocol:
-
Place a few crystals of iodine into a sealed chamber (a beaker covered with a watch glass works well). Allow a few minutes for the iodine to sublimate and saturate the chamber with vapor.[4]
-
Place the dried, developed TLC plate into the chamber.
-
Monitor the plate. Brown spots should appear within a few minutes.
-
Remove the plate and immediately circle the spots with a pencil, as they will fade over time as the iodine desorbs.
-
-
Performance: Iodine is a good general-purpose method and is more universal than UV for certain compounds. However, the spots are often transient, and the sensitivity can be variable.[4]
Part 2: A Comparative Analysis of Destructive Staining Methods
When non-destructive methods are insufficient, or when higher sensitivity and functional group-specific information is required, destructive chemical stains are employed. The choice of stain is critical and should be based on the chemical nature of 2-Iodo-4-methoxyaniline, which contains an easily oxidizable primary aromatic amine.
| Staining Method | Principle of Detection | Target Functional Group(s) | Expected Color | Sensitivity & Selectivity |
| Potassium Permanganate (KMnO₄) | Oxidation-Reduction | Amine, Alkenes, Alkynes, Alcohols | Yellow/Brown spot on Purple background | High sensitivity, broad selectivity for oxidizable groups.[2][4] |
| p-Anisaldehyde | Aldol-type Condensation/Schiff Base Formation | Amines, Phenols, Aldehydes, Ketones | Varies (e.g., Pink, Blue, Green, Violet) | Moderate sensitivity, provides differential coloration.[4][5] |
| Ninhydrin | Formation of Ruhemann's Purple | Primary/Secondary Amines, Amino Acids | Pink to Purple spot | High sensitivity and high selectivity for primary amines.[6][7][8] |
| Ceric Ammonium Molybdate (CAM) | Oxidation-Reduction | Alcohols, Phenols, Amines, Carbonyls | Dark Blue spot on a light blue/yellow background | Very high sensitivity, very broad selectivity (universal stain).[4][9][10] |
Part 3: Detailed Protocols and Mechanistic Insights
Potassium Permanganate (KMnO₄) Stain
This is arguably one of the most reliable and useful stains for visualizing 2-Iodo-4-methoxyaniline due to the presence of the primary amine, which is readily oxidized.
-
Principle of Detection: The permanganate ion (MnO₄⁻), which is deep purple, acts as a strong oxidizing agent. It reacts with oxidizable functional groups on the analyte, such as the amine of 2-Iodo-4-methoxyaniline. In this process, the permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, leading to a yellow-brown spot on the purple background of the plate.[4] The background color eventually fades, leaving the distinct spot.
-
Experimental Protocol:
-
Reagent Preparation: Dissolve potassium permanganate (1.5 g) and potassium carbonate (10 g) in 200 mL of water. Add 1.25 mL of 10% aqueous sodium hydroxide solution.[11]
-
Staining: After ensuring the TLC plate is dry, quickly dip it into the KMnO₄ solution using forceps.
-
Development: Remove the plate, let the excess stain drip off, and wipe the back with a paper towel. Gentle heating with a heat gun may be required to accelerate spot development and improve contrast.[2] Be careful not to overheat, which can cause the entire plate to darken.
-
p-Anisaldehyde Stain
This stain is excellent for producing a range of colors with different functional groups, which can be useful for distinguishing the target compound from byproducts.
-
Principle of Detection: Under the strong acidic conditions of the stain, p-anisaldehyde reacts with nucleophilic compounds. For an aromatic amine, this can proceed through the formation of a colored Schiff base (an imine). The extensive conjugation in the resulting product is responsible for its color.[2][4]
-
Experimental Protocol:
-
Reagent Preparation: Carefully add 10 mL of concentrated sulfuric acid and 4 mL of p-anisaldehyde to 150 mL of ethanol.[4] Some protocols also include a small amount of acetic acid.[7][12]
-
Staining: Dip the dried TLC plate into the stain solution.
-
Development: Wipe the back of the plate and heat gently with a heat gun. Different compounds will develop spots of varying colors on a light pink background.[4]
-
Ninhydrin Stain
Ninhydrin is highly specific for amines and amino acids, making it an excellent choice for confirming the presence of the amine group in 2-Iodo-4-methoxyaniline.
-
Principle of Detection: Ninhydrin reacts with primary amines to form a deeply colored purple product known as Ruhemann's purple.[6] This reaction is highly sensitive and specific.
-
Experimental Protocol:
Ceric Ammonium Molybdate (CAM) Stain
Often called Hanessian's Stain, CAM is a highly sensitive, universal stain that reacts with a wide variety of organic compounds.
-
Principle of Detection: The mechanism involves the oxidation of the organic compound by Ce(IV) and Mo(VI). The cerium (IV) is reduced to cerium (III), and the molybdate is reduced to "molybdenum blue," a mixture of Mo(V) and Mo(IV) oxides, which is intensely colored.[9][13] Heating is required to provide the activation energy for this redox reaction.[10][13]
-
Experimental Protocol:
-
Reagent Preparation: Dissolve ceric ammonium sulfate (1 g) and ammonium molybdate (2.5 g) in 90 mL of water. Slowly and carefully add 10 mL of concentrated sulfuric acid.[10]
-
Staining: Dip the dried TLC plate into the CAM solution.
-
Development: Wipe the back of the plate and heat strongly with a heat gun until dark blue spots appear against a lighter background.
-
Part 4: Workflow and Expert Recommendations
A logical workflow ensures efficient and effective analysis while preserving the sample when possible.
Recommended TLC Visualization Workflow
Caption: Decision workflow for TLC visualization.
Expert Recommendations:
-
For Routine Reaction Monitoring: Always start with UV light (254 nm) . It is fast, non-destructive, and often sufficient to determine the presence or absence of the starting material and product.[1][2]
-
For Best General Sensitivity: If UV is inconclusive or spots are faint, Potassium Permanganate (KMnO₄) is the recommended next step. It is highly sensitive to the amine group and provides a clear, high-contrast result.[4]
-
For Confirmation of Amine Group: To specifically confirm that a spot contains a primary amine, Ninhydrin is the ideal choice due to its high selectivity.[6][14]
-
For Difficult-to-Visualize Compounds: If other methods fail, the CAM stain is an excellent, highly sensitive, universal option that will visualize nearly any organic compound.[4][10]
By systematically applying these methods, researchers can confidently and accurately track the progress of reactions involving 2-Iodo-4-methoxyaniline, ensuring robust and reliable results in their synthetic endeavors.
References
-
Asressu, K. H., & Lee, J. Y. (2023). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. European Journal of Lipid Science and Technology, 125(4), 2200096. [Link]
-
REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]
-
Wikipedia. (2024). Ninhydrin. Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
The Sarpong Group, UC Berkeley. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
-
Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Clark, J. (n.d.). TLC Stains. Retrieved from [Link]
-
Unknown. (n.d.). TLC Stains. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). Unlocking the Secrets of Anisaldehyde Staining in TLC. Retrieved from [Link]
-
Cyberlipid. (n.d.). Charring method. Retrieved from [Link]
-
Sejer, D. (2006, November 28). Let's talk about TLCs Part 2 - Hanessian's Stain. Curly Arrow. Retrieved from [Link]
-
ResearchGate. (2017, March 7). Hi, I'm running a TLC (silica plate) of carbohydrates and use CAM stain to develop the spots. My question is why there is a need to heat the plate? Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 4. TLC stains [reachdevices.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Ninhydrin - Wikipedia [en.wikipedia.org]
- 7. epfl.ch [epfl.ch]
- 8. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 9. Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curly Arrow: Let's talk about TLCs Part 2 - Hanessian's Stain [curlyarrow.blogspot.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Unlocking the Secrets of Anisaldehyde Staining in TLC - Oreate AI Blog [oreateai.com]
- 13. researchgate.net [researchgate.net]
- 14. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-4-methoxyaniline Hydrochloride
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not a matter of institutional bureaucracy but a fundamental pillar of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Iodo-4-methoxyaniline hydrochloride (CAS: 191348-14-8), a halogenated aromatic amine. As with many specialized reagents, its disposal requires a nuanced understanding of its chemical properties to mitigate risks to personnel and the environment.[1][2]
This document moves beyond a simple checklist, offering the causal logic behind each procedural step. By understanding the "why," you, the researcher, are empowered to make informed, safe decisions in your daily operations.
Core Hazard Profile & Risk Assessment
2-Iodo-4-methoxyaniline hydrochloride is a member of the primary aromatic amines (PAAs) chemical class, a group noted for potential health hazards.[1][2] The presence of an iodine atom categorizes it as a halogenated compound, which often requires a specific waste stream for disposal due to environmental regulations and the potential to form hazardous byproducts during incineration if not handled correctly.[3][4]
A thorough risk assessment begins with its classification under the Globally Harmonized System (GHS). The known hazards associated with this compound are summarized below.
| Hazard Category | GHS Hazard Statement | Significance & Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to significant toxic effects. This underscores the need for strict hygiene practices, such as prohibiting eating or drinking in the lab and washing hands thoroughly after handling.[5][6][7][8] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin can cause inflammation, redness, or irritation. This necessitates the use of chemically resistant gloves and a lab coat to prevent exposure.[5][7][8][9] |
| Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This makes chemical splash goggles or safety glasses with side shields mandatory.[5][7][8][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust or powder can irritate the respiratory tract. Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[5][6][7][8] |
Furthermore, related aromatic amines have been flagged for potential long-term health effects, reinforcing the principle of minimizing exposure at all times.[1][10][11][12]
Mandatory Personal Protective Equipment (PPE) & Handling
Before handling or preparing 2-Iodo-4-methoxyaniline hydrochloride for disposal, the following PPE is required to create a barrier between you and the potential chemical exposure routes identified above.
-
Eye Protection: Wear safety glasses with side-shields or chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards.[10][13]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[11] Always wash hands thoroughly after removing gloves.[11]
-
Body Protection: A fully fastened lab coat is required. For tasks with a higher risk of spillage, an impervious apron may be necessary.[10][11]
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to control exposure.[10][14] If a fume hood is not available and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[10]
Waste Segregation & Containerization: The Critical First Step
Improper segregation is a common and dangerous mistake in laboratory waste management. Mixing incompatible waste streams can lead to hazardous chemical reactions, increase disposal costs, and violate regulatory standards.[4][15]
Protocol for Waste Containerization:
-
Identify the Correct Waste Stream: 2-Iodo-4-methoxyaniline hydrochloride is classified as Hazardous Chemical Waste . Specifically, it falls into the category of Halogenated Organic Solids . It must not be mixed with non-halogenated waste.[4]
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).[16]
-
The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof screw-top cap.[16][17] Beakers or flasks with stoppers are not acceptable for waste accumulation.[18]
-
The container should be appropriately sized for the amount of waste to avoid overfilling; never fill a waste container more than two-thirds full.[19]
-
-
Properly Label the Container:
-
As soon as you designate a container for waste, it must be labeled.[16]
-
The label must clearly state the words "Hazardous Waste ".[16][18]
-
List all chemical contents by their full name—do not use abbreviations or chemical structures.[16][18] For example: "Hazardous Waste: 2-Iodo-4-methoxyaniline hydrochloride".
-
If you are collecting rinsate from cleaning contaminated glassware, list all components and their approximate percentages (e.g., "Methylene Chloride 50%, Water 50%").[18]
-
Step-by-Step Disposal & Decontamination Procedures
Follow these distinct protocols for routine waste and accidental spills.
A. Routine Disposal of Unused Product and Contaminated Labware
This procedure applies to leftover reagent, contaminated weigh boats, gloves, and other disposable materials.
-
Preparation: Work within a designated area, preferably a chemical fume hood, while wearing the full PPE detailed in Section 2.
-
Waste Collection:
-
Carefully place the solid 2-Iodo-4-methoxyaniline hydrochloride into your pre-labeled Halogenated Organic Solids hazardous waste container.
-
Place any contaminated disposable items (e.g., gloves, weigh paper, pipette tips) into the same container.
-
-
Glassware Decontamination:
-
Triple-rinse any contaminated glassware with a suitable solvent capable of dissolving the compound (e.g., methanol or acetone).
-
This rinsate is now considered hazardous waste.[16] Collect all rinsate in a separate, pre-labeled Halogenated Organic Liquid Waste container.
-
After the solvent rinse, the glassware can be washed normally.[16]
-
-
Storage and Pickup:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[16]
-
Store the container in a designated, secondary containment unit within your laboratory, away from incompatible chemicals.[15][16] This is often referred to as a Satellite Accumulation Area.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[16][18] Do not pour any chemical waste down the drain.[15][18]
-
B. Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert & Isolate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Assess and Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2 before attempting any cleanup.
-
Contain the Spill:
-
Clean Up:
-
Carefully sweep or scoop up the absorbent material and the spilled chemical.
-
Place all contaminated materials into a designated hazardous waste container, labeling it clearly as "Spill Debris: 2-Iodo-4-methoxyaniline hydrochloride" along with the other required "Hazardous Waste" information.[4]
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth or sponge soaked in a decontamination solution (e.g., soap and water, followed by a solvent rinse like acetone if appropriate for the surface).
-
All cleaning materials (sponges, paper towels, gloves) must be disposed of as hazardous waste in the same container as the spill debris.[4]
-
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Visualizing the Disposal Workflow
The following diagram outlines the critical decision-making process for managing waste generated from 2-Iodo-4-methoxyaniline hydrochloride.
Caption: Decision workflow for safe disposal of 2-Iodo-4-methoxyaniline hydrochloride waste.
Regulatory Framework
All procedures outlined in this guide are designed to comply with major regulatory frameworks governing hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[17] These regulations mandate the stringent management of chemical waste from its point of generation to its final disposal, a principle often called "cradle-to-grave" responsibility.[18] Adherence to these protocols is not only best practice for safety but a legal requirement.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.
References
- Daniels Health. (2025, May 21).
- McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
- Labor Security System.
- American Chemical Society.
- Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Benchchem. Proper Disposal of 6-Bromopyridin-3-amine: A Comprehensive Guide.
- Case Western Reserve University. (2023, June/July). Environmental Health and Safety Disposal of Iodine.
- Sigma-Aldrich. 2-Iodo-4-methoxyaniline | 191348-14-8.
- C/D/N Isotopes, Inc. (2015). Safety Data Sheet - 2-Methoxy-d3-aniline-3,4,5,6-d4.
- Benchchem. Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.
- CDH Fine Chemical.
- University of Louisville. (2018, January 10).
- Thermo Fisher Scientific. (2025, December 18).
- New Jersey Department of Health. (2010, January). Iodine - Hazardous Substance Fact Sheet.
- Merck Millipore. (2021, October 27).
- Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET - 4-Azidoaniline hydrochloride.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 5-Chloro-2-methoxyaniline hydrochloride.
- ResearchGate. (2024, July).
- Manchester Organics. 2-Iodo-4-methoxyaniline | 191348-14-8.
- ACS Publications. (2023, November 9).
- Fisher Scientific. (2024, April 1).
- Nicolaus Copernicus University.
- PubChem. 2-Iodo-4-methoxyphenylamine | C7H8INO | CID 11010336.
- PMC. (2023, May 24).
- Chemsrc. (2025, August 25). 2-Iodo-4-methoxyaniline | CAS#:191348-14-8.
- Defense Centers for Public Health.
- Apollo Scientific. 191348-14-8 Cas No. | 2-Iodo-4-methoxyaniline.
- Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
- Vanderbilt University Medical Center.
- Guidechem. 2-IODO-4-METHOXYPHENYLAMINE 191348-14-8 wiki.
- Contec, Inc. Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant.
- Sigma-Aldrich. 2-Iodo-4-methoxyaniline | 191348-14-8.
- Cole-Parmer. (2005, March 7).
- Environmental Protection Agency (EPA). o-Anisidine (2-Methoyaniline).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. case.edu [case.edu]
- 4. vumc.org [vumc.org]
- 5. 2-Iodo-4-methoxyaniline | 191348-14-8 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 2-Iodo-4-methoxyphenylamine | C7H8INO | CID 11010336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Iodo-4-methoxyaniline | 191348-14-8 [sigmaaldrich.com]
- 9. 191348-14-8 Cas No. | 2-Iodo-4-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
- 14. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. danielshealth.com [danielshealth.com]
- 18. mcneese.edu [mcneese.edu]
- 19. biol.umk.pl [biol.umk.pl]
Personal protective equipment for handling 2-Iodo-4-methoxyaniline hydrochloride
[1]
Executive Safety Summary
2-Iodo-4-methoxyaniline hydrochloride (Parent CAS: 191348-14-8 for free base) presents a dual-hazard profile: the systemic toxicity of aniline derivatives and the physical inhalation risks of fine hydrochloride salts.[1] Unlike its free base, which may be an oil or low-melting solid, the hydrochloride salt is a crystalline solid that readily aerosolizes.[1]
Immediate Action Required:
-
Primary Hazard: Acute toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation, Potential Methemoglobinemia.[1]
-
Critical Control: All solid handling must occur inside a certified chemical fume hood.
-
Prohibited: Do not handle on open bench tops. Do not use latex gloves (poor permeation resistance against anilines).
Risk Assessment & Mechanism
To select the correct PPE, one must understand the mechanism of injury. We are not just blocking "dust"; we are preventing systemic chemical changes.
The "Aniline Effect"
Aniline derivatives, including 2-iodo-4-methoxyaniline, are lipophilic.[1] Upon entering the bloodstream (via lung capillaries or skin), they undergo hepatic oxidation to form N-hydroxylamines.[1] These metabolites oxidize ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot transport oxygen.[1]
-
Result: Chemical asphyxiation (Methemoglobinemia).
-
Sign: Cyanosis (blue lips/fingernail beds) independent of respiratory distress.
The "Salt Factor"
The hydrochloride moiety increases water solubility. Upon contact with mucous membranes (eyes, nasal tract), the salt hydrolyzes, releasing the free aniline for rapid absorption while simultaneously creating a local acidic environment (HCl) that damages tissue barriers, accelerating systemic uptake.[1]
PPE Selection Matrix
Standard laboratory PPE is insufficient. Use this matrix to upgrade your safety protocol.
| Protection Zone | Standard Lab Gear | Required Upgrade for 2-Iodo-4-methoxyaniline HCl | Technical Justification |
| Hand Protection | Single Nitrile Gloves (4 mil) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Laminate (Silver Shield) for >15 min work.[1] | Aniline derivatives have rapid breakthrough times in thin nitrile. Double gloving provides a "sacrificial" outer layer. Laminate is required for prolonged immersion or spill cleanup. |
| Respiratory | Surgical Mask / None | Engineering Control (Primary): Fume Hood.PPE (Secondary): N95/P100 only if hood is unavailable (Emergency only).[1] | The HCl salt forms fine dust. Surgical masks do not seal against particulate aerosols. |
| Eye/Face | Safety Glasses | Chemical Goggles (Indirect Vent) | Safety glasses allow dust entry from the side.[1] Goggles seal the ocular environment from acidic hydrolysis of the salt. |
| Body | Cotton Lab Coat | Tyvek® Lab Coat (Closed wrist) | Cotton retains toxic dust, extending exposure time.[1] Tyvek is non-porous and disposable, preventing cross-contamination. |
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)
The transition from the stock container to the reaction vessel is the moment of highest dust generation.[1]
-
Static Control: Hydrochloride salts are prone to static charge. Use an ionizing bar or anti-static gun inside the fume hood before opening the vial to prevent "jumping" of particles.
-
The "Tunnel" Method: Do not weigh on an open balance.
-
Place the balance inside the fume hood.
-
If the balance is external, use a balance enclosure or transfer the solid into a pre-tared, closed vial inside the hood before moving to the balance.[1]
-
-
Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid immediately. Once in solution, the inhalation risk drops, but the dermal absorption risk increases (the solvent acts as a vehicle carrier).[1]
Phase 2: Reaction & Monitoring[1]
-
Closed Systems: Run reactions in septum-capped vials.
-
Needle Hygiene: When sampling, wipe the septum with alcohol before and after puncture to remove trace aniline residues.
Phase 3: Decontamination & Cleanup
Do not use standard paper towels for spills.[1]
-
Dry Spills: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe methods (dampened with dilute HCl or water) to prevent dust clouds.[1]
-
Wet Spills: Cover with an absorbent pad (vermiculite/polypropylene).
-
Surface Decon: Wash surfaces with 10% HCl followed by soap and water. The acid wash helps protonate any free aniline base, keeping it as the water-soluble (and easier to clean) salt form.[1]
Emergency Response Logic
Scenario: Accidental Dust Inhalation
-
Immediate: Move to fresh air.
-
Medical: Alert medical services immediately. Mention "Suspected Aniline Exposure."
-
Observation: Monitor for 2-4 hours. Cyanosis can be delayed.
Scenario: Skin Contact (Solid or Solution)
-
The "Speed Wash": Drench area with water for 15 minutes.[2][3]
-
Soap Selection: Use lipophilic soap (e.g., dish soap) over standard hand soap to remove the organic residue.
-
Contraindication: Do NOT use alcohol or organic solvents to wash skin; this accelerates absorption into the bloodstream.
Disposal Strategy
This compound is a Halogenated Organic .
-
Segregation: Do not mix with oxidizers (risk of Iodine release).
-
Labeling: Clearly mark waste containers as "Toxic - Aniline Derivative."
-
Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers due to the corrosive nature of the hydrochloride salt.
Workflow Visualization
Figure 1: Operational safety workflow emphasizing containment during the critical solid-handling phase.
References
-
PubChem. (2025).[4][5] 2-Iodo-4-methoxyaniline Compound Summary (CID 11010336).[1][5] National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Aniline - Occupational Safety and Health Standards.[3][6] United States Department of Labor. [Link][1]
-
European Chemicals Agency (ECHA). (2025). Substance Information: 2-iodo-4-methoxyaniline.[1][5][7][8][9][10][Link][1]
-
Centers for Disease Control and Prevention (CDC). (2014). Medical Management Guidelines for Aniline.[6][11] Agency for Toxic Substances and Disease Registry. [Link][1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Iodo-4-methoxyaniline | C7H8INO | CID 22054596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Iodo-4-methoxyphenylamine | C7H8INO | CID 11010336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. 2-iodo-4-methoxyaniline;CAS No.:191348-14-8 [chemshuttle.com]
- 8. 191348-14-8 Cas No. | 2-Iodo-4-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 9. 2-Iodo-4-methoxyaniline | 191348-14-8 [sigmaaldrich.com]
- 10. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
